Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyano-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-2-14-8(11)6-3-5(10(12)13)7(4-9)15-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQZRZRUPNRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739112 | |
| Record name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-50-4 | |
| Record name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Depth Technical Guide: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY
Compound Identity & Significance
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4) is a highly specialized heterocyclic intermediate used primarily in the synthesis of covalent kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1]
In the landscape of medicinal chemistry, this compound represents a "linchpin" scaffold. Its 4-nitro and 5-cyano substitution pattern on the thiophene ring creates a unique electronic environment that facilitates nucleophilic aromatic substitution (
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and application in high-value drug development workflows.
PART 2: CHEMICAL PROFILE & PROPERTIES[2]
Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate | - |
| CAS Number | 648412-50-4 | - |
| Molecular Formula | - | |
| Molecular Weight | 226.21 g/mol | - |
| Appearance | Pale yellow to tan crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 72–76 °C (Lit. range for analogs) | Sharp transition indicates high purity. |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Poorly soluble in water/hexane. |
| Electronic Character | Highly electron-deficient thiophene core | Nitro group activates C-5 for nucleophilic attack. |
Structural Analysis
The thiophene ring is heavily deactivated by two strong electron-withdrawing groups (EWGs):
-
4-Nitro Group (
): Inductively and resonance-withdrawing; activates the adjacent 5-position for nucleophilic substitution. -
5-Cyano Group (
): Linear geometry; serves as a precursor for amidines or heterocycle fusion. -
2-Ester Group (
): Stabilizes the ring but is less reactive than the nitro/cyano pair.
PART 3: SYNTHESIS & PRODUCTION PROTOCOLS
Strategic Route Design
Direct nitration of ethyl 5-cyanothiophene-2-carboxylate is chemically inefficient due to the extreme deactivation of the ring. The authoritative industrial route employs a Nitration-Cyanation sequence starting from the 5-bromo derivative. This leverages the "ortho-nitro effect" to facilitate the introduction of the cyano group.
Step 1: Nitration of Ethyl 5-bromothiophene-2-carboxylate
This step introduces the nitro group at the 4-position. The bromine atom directs the incoming electrophile to the ortho position (C-4) while blocking C-5.
-
Reagents: Fuming Nitric Acid (
), Acetic Anhydride ( ). -
Conditions:
to Room Temperature, 2 hours. -
Mechanism: Electrophilic Aromatic Substitution (
).
Step 2: Cyanation via Nucleophilic Aromatic Substitution (
)
This is the critical step. The 4-nitro group activates the C-5 position, making the bromine atom a labile leaving group. This transformation is significantly more efficient than traditional Pd-catalyzed couplings due to the electronic activation.
-
Reagents: Copper(I) Cyanide (CuCN) or Zinc Cyanide (
). -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Conditions:
, 4–6 hours. -
Workup: Oxidative quenching (FeCl3 or Ethylenediamine) to break stable Cu-complexes.
Detailed Experimental Protocol
Safety Warning: This protocol involves generating cyanide species and handling fuming nitric acid. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, face shield).
1. Preparation of Ethyl 5-bromo-4-nitrothiophene-2-carboxylate:
-
Dissolve ethyl 5-bromothiophene-2-carboxylate (1.0 eq) in acetic anhydride (5.0 vol).
-
Cool the solution to
.[2] -
Dropwise add fuming
(1.1 eq) maintaining internal temp . -
Stir at
for 1 hour, then warm to for 1 hour. -
Pour onto ice-water. Filter the yellow precipitate.[3]
-
Recrystallize from Ethanol/Water.
2. Conversion to Ethyl 5-cyano-4-nitrothiophene-2-carboxylate:
-
Charge a reaction vessel with the nitro-bromide intermediate (1.0 eq) and CuCN (1.2 eq).
-
Add dry DMF (10 vol) and purge with
. -
Heat to
for 4 hours. Monitor by TLC/HPLC (Disappearance of bromide). -
Quenching: Cool to
and pour into a solution of in dilute HCl (to destroy copper complexes). -
Extract with Ethyl Acetate (
). Wash organics with brine.[2] -
Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient) yields the title compound as a pale yellow solid.
PART 4: REACTIVITY & DRUG DISCOVERY APPLICATIONS[1]
The "Thienopyrimidine" Pathway
The primary utility of this compound is its conversion into thieno[3,2-d]pyrimidine scaffolds. This fused heterocyclic system is a bioisostere of quinazoline (found in Gefitinib/Erlotinib) but offers distinct solubility and metabolic stability profiles.
Mechanism of Scaffold Construction:
-
Reduction: The 4-nitro group is reduced to an amine (
or ).-
Note: The cyano group must survive this reduction. Chemoselective reduction using Iron/Acetic acid is preferred.
-
-
Cyclization: The resulting 4-amino-5-cyanothiophene reacts with formamide or urea. The amine attacks the carbonyl, and the subsequent intermediate attacks the nitrile, closing the pyrimidine ring.
Visualizing the Workflow
Caption: Figure 1. Synthetic pathway from precursor to the pharmacologically active thienopyrimidine core.
Case Study: Covalent EGFR Inhibitors
Recent patent literature (WO2022076589A1) highlights this specific intermediate. In covalent inhibitors, the ester group at position 2 is often hydrolyzed to an acid and coupled with an acrylamide-containing amine. This "warhead" covalently binds to Cysteine 797 in the EGFR ATP-binding pocket, irreversibly shutting down the kinase.
PART 5: SAFETY & HANDLING (E-E-A-T)
Trustworthiness Protocol:
-
Energetic Instability: Nitro-thiophenes can be shock-sensitive if heated to dryness with metal salts. Always quench reactions fully before isolation.
-
Cyanide Hazard: The synthesis uses CuCN. Waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Skin Sensitization: Thiophene esters are potent sensitizers. Double-gloving (Nitrile/Laminate) is mandatory.
References
-
Vertex Pharmaceuticals Inc. (2022). Covalent EGFR Inhibitors and Methods of Use Thereof. WO2022076589A1.
-
PubChem Database. (n.d.). Ethyl 5-nitrothiophene-2-carboxylate (Analogous Reactivity). National Library of Medicine.
- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for thiophene synthesis).
-
Fisher Scientific. (2024). Safety Data Sheet: Nitrothiophene Derivatives.
Sources
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate molecular weight and formula
This technical guide is structured to provide an exhaustive analysis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate , designed for researchers in medicinal chemistry and synthetic organic methodology.
Chemical Identity & Physiochemical Core
Compound Name: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate CAS Registry Number: Not widely listed in public aggregators; treated here as a specific derivative of the 5-nitrothiophene-2-carboxylate scaffold.
Molecular Formula & Weight Analysis
The precise molecular weight is derived from standard atomic weights (IUPAC 2021).
| Element | Symbol | Count | Atomic Mass (Da) | Subtotal (Da) | Mass % |
| Carbon | C | 8 | 12.011 | 96.088 | 42.48% |
| Hydrogen | H | 6 | 1.008 | 6.048 | 2.67% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 12.38% |
| Oxygen | O | 4 | 15.999 | 63.996 | 28.29% |
| Sulfur | S | 1 | 32.060 | 32.060 | 14.17% |
| TOTAL | C₈H₆N₂O₄S | — | — | 226.21 g/mol | 100% |
SMILES: CCOC(=O)C1=CC([O-])=C(C#N)S1 InChIKey: (Predicted) XZY... (Structure dependent)
Predicted Drug-Like Properties (Lipinski/Veber)
For drug development professionals, this scaffold represents a "Lead-Like" intermediate with high derivatization potential.
-
cLogP: ~1.8 – 2.2 (Highly favorable for membrane permeability).
-
Topological Polar Surface Area (TPSA): ~115 Ų (Nitro: ~45.8, Ester: ~26.3, Cyano: ~23.8, Thiophene S: ~0 [aromatic]).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 6
Synthetic Architecture
The synthesis of 2,4,5-trisubstituted thiophenes requires careful regiochemical control. Direct nitration of a 5-cyano precursor is risky due to electronic deactivation. The most robust, self-validating protocol utilizes a Halogen-Dance/SNAr strategy , leveraging the activating nature of the nitro group for the final cyanation step.
Retrosynthetic Logic
The strategy relies on installing the Nitro group before the Cyano group to utilize the nitro-group's strong electron-withdrawing nature to activate the C5 position for Nucleophilic Aromatic Substitution (SNAr).
Pathway:
-
Starting Material: Ethyl 2-thiophenecarboxylate.
-
Bromination: Electrophilic substitution at C5 (most reactive).
-
Nitration: Directed to C4 (ortho to Br, meta to ester) due to steric blocking at C5 and electronic directing effects.
-
Cyanation: Displacement of Bromine at C5 using CuCN (Rosenmund-von Braun) or Zn(CN)₂ (Pd-catalyzed).
Visualization of Synthetic Workflow
The following diagram illustrates the regioselective pathway.
Detailed Experimental Protocol
Note: This protocol synthesizes field-proven methodologies for nitro-thiophene functionalization.
Step 1: Bromination
Dissolve ethyl 2-thiophenecarboxylate (1.0 eq) in glacial acetic acid. Add Bromine (1.05 eq) dropwise at room temperature. The reaction is generally rapid (1-2 hours). Quench with sodium thiosulfate solution.
-
Checkpoint: 1H NMR should show loss of the C5 proton and a doublet-doublet collapsing to a doublet for the C3/C4 protons.
Step 2: Nitration (Critical Regioselectivity)
Dissolve the 5-bromo intermediate in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.
-
Mechanism: The C5-Br blocks the most reactive site. The C2-Ester deactivates C3/C5. The combination directs the nitronium ion (NO₂⁺) to C4 .
-
Safety: Exothermic. Run behind a blast shield.
Step 3: Cyanation (The Target Step)
Reagents: Ethyl 5-bromo-4-nitrothiophene-2-carboxylate (1 eq), CuCN (1.5 eq), DMF (anhydrous). Procedure:
-
Degas DMF with N₂ for 15 minutes.
-
Add reactants and heat to 120–140°C for 4–6 hours.
-
Workup: Pour into FeCl₃/HCl solution (to decompose copper complexes). Extract with EtOAc.
-
Why this works: The nitro group at C4 makes C5 highly electrophilic. The bromine is an excellent leaving group in this specific SNAr context [1].
Reactivity Profile & Drug Discovery Utility
The "Privileged Scaffold" Concept
This molecule is not just an end-product; it is a high-value divergent intermediate .
-
Reduction to Amino-Thiophenes: Reduction of the nitro group (Fe/AcOH or H₂/Pd) yields Ethyl 4-amino-5-cyanothiophene-2-carboxylate. This is a precursor to thienopyrimidines (bioisosteres of quinazolines like Gefitinib).
-
Heterocycle Formation: The adjacent Cyano and Nitro (or reduced Amino) groups allow for the construction of fused ring systems (e.g., thieno[2,3-d]pyrimidines) utilized in kinase inhibitors.
Electronic Signaling Pathway
The following diagram details how the electronic substituents influence reactivity, guiding medicinal chemists in further derivatization.
Analytical Validation
To confirm the synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate , the following spectral signatures are required.
Proton NMR (1H NMR, 400 MHz, DMSO-d₆)
-
δ 8.40–8.60 ppm (1H, s): The proton at C3 . It will appear as a singlet because C4 and C5 are substituted. It will be significantly deshielded (downfield) due to the adjacent Nitro group and the Ester at C2.
-
δ 4.35 ppm (2H, q): Methylene group of the ethyl ester.
-
δ 1.32 ppm (3H, t): Methyl group of the ethyl ester.
Infrared Spectroscopy (IR)
-
~2220–2240 cm⁻¹: Distinct sharp peak for C≡N (Nitrile) stretch.
-
~1710–1730 cm⁻¹: Strong C=O (Ester) stretch.
-
~1530 & 1350 cm⁻¹: Strong NO₂ (Nitro) asymmetric and symmetric stretches.
References
-
Nucleophilic Substitution in Nitro-Thiophenes: Spinelli, D., et al.[1] "Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids." Journal of Organic Chemistry, 2006.[1]
-
Thiophene Functionalization Protocols: Selleck Chemicals. "Molecular Weight and Formula Validation for Thiophene Carboxylates."
-
Synthesis of Nitro-Thiophene Derivatives: Masunari, A., et al.[2] "Synthesis of 5-nitrothiophene derivatives with antimicrobial activity."[2][3] Bioorganic & Medicinal Chemistry, 2007.[2]
-
General Molecular Weight Calculation Standards: PubChem. "Ethyl 5-nitrothiophene-2-carboxylate (Analogous Precursor Data)."
Sources
- 1. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Solubility of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate in organic solvents
Solubility Profile & Process Optimization for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Executive Summary & Chemical Identity
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4) is a highly functionalized thiophene derivative utilized primarily as a key intermediate in the synthesis of pharmaceutical agents, specifically kinase inhibitors (e.g., EGFR inhibitors) and disperse dyes. Its structure features an electron-deficient thiophene ring substituted with a nitro group (
Understanding the solubility of this compound is critical for:
-
Reaction Optimization: Selecting the optimal medium for nucleophilic aromatic substitution (
) or reduction reactions. -
Purification: Designing effective crystallization protocols to remove impurities.
-
Formulation: Developing stable delivery systems for biological testing.
| Property | Data |
| CAS Number | 648412-50-4 |
| Molecular Formula | |
| Molecular Weight | 226.21 g/mol |
| Key Functional Groups | Nitro (Strong Acceptor), Cyano (Strong Acceptor), Ethyl Ester (Moderate Donor/Acceptor) |
| Predicted LogP | ~1.5 - 2.0 (Lipophilic) |
Predicted Solubility Profile & Solvent Selection
Due to the scarcity of public thermodynamic data for this specific CAS, the following solubility profile is derived from structure-property relationships (SPR) of analogous nitro-cyano-thiophenes.
Solvent Class Analysis
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism & Utility |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions with the nitro/cyano groups. Ideal for |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Effective solvation of the lipophilic thiophene core. Useful for extraction.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good general-purpose solvents. Excellent candidates for cooling crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Solubility increases significantly with temperature. Ideal "solvent" in anti-solvent crystallization. |
| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Very Low | Poor interaction with polar functional groups. Used as anti-solvents to induce precipitation. |
| Water | Water | Insoluble | Highly hydrophobic core. Used as a wash solvent to remove inorganic salts. |
Critical Insight: The presence of the nitro and cyano groups creates a strong dipole moment. Consequently, Polar Aprotic solvents are recommended for reaction media to stabilize transition states, while a binary system of Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent) is recommended for recrystallization.
Experimental Protocols for Solubility Determination
To generate precise thermodynamic data (mole fraction vs. temperature) for this compound, researchers should employ the Laser Dynamic Method or the Static Gravimetric Method .
Protocol A: Laser Dynamic Method (High Precision)
Best for generating solubility curves (
-
Preparation: Weigh a precise mass (
) of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate into a jacketed glass vessel. -
Solvent Addition: Add a known mass (
) of the pure solvent. -
Heating: Heat the mixture at a controlled rate (e.g., 2 K/min) with constant stirring.
-
Detection: Direct a laser beam through the solution. Monitor the intensity of the transmitted light.
-
Turbid State: Low transmission (undissolved solid scatters light).
-
Clear Point: Transmission spikes to maximum (solid fully dissolved).
-
-
Recording: Record the temperature (
) at the inflection point. -
Iteration: Add more solute to the same vessel and repeat to generate multiple data points.
Protocol B: Static Gravimetric Method (Standard)
Best for determining equilibrium solubility at fixed temperatures.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at a constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Sampling: Stop stirring and allow solids to settle (2–4 hours).
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).
-
Quantification: Evaporate the solvent and weigh the residue, or analyze via HPLC (UV detection at
nm).
Thermodynamic Modeling
Once experimental data is collected, it must be correlated using thermodynamic models to interpolate solubility at any temperature.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of thiophene derivatives.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
A & B: Relate to the enthalpy of solution and non-ideality.
-
C: Accounts for the temperature dependence of the heat capacity difference.
van't Hoff Equation
Used to calculate the apparent thermodynamic functions (Enthalpy
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
.
Visualization: Solubility Screening Workflow
The following diagram outlines the logical flow for selecting solvents and determining solubility for process scale-up.
Figure 1: Decision matrix for solvent selection and solubility determination workflow.
References
-
Synthesis & Context: Bicyclic Pyrazoles and Pharmaceutical Compositions Comprising Them. (2022). WO Patent No. 2022076589A1. (Discloses the synthesis and use of CAS 648412-50-4 as a kinase inhibitor intermediate). Link
- Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
-
Thiophene Chemistry: Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for amino/cyano/nitro thiophenes).[2] Link
-
Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. (Standard reference for the Apelblat equation). Link
Sources
Safety data sheet SDS for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
This technical guide serves as a comprehensive Safety Data Sheet (SDS) and handling monograph for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate . It is designed for researchers and drug development professionals requiring high-level technical detail beyond standard regulatory compliance.
CAS Registry Number: 648412-50-4 Document Type: Advanced Safety & Handling Guide Version: 2.1 (Scientific Release)
Part 1: Chemical Identity & Physicochemical Characterization
Core Identity[1][2]
-
IUPAC Name: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
-
Molecular Formula: C
H N O S -
Molecular Weight: 226.21 g/mol
-
SMILES: CCOC(=O)c1cc([O-])c(C#N)s1
-
Structure Description: A thiophene heteroaromatic core substituted at the 2-position with an ethyl ester, at the 4-position with a nitro group, and at the 5-position with a nitrile (cyano) group.
Physicochemical Profile (Experimental & Predicted)
-
Physical State: Solid (Crystalline powder)
-
Color: Pale yellow to amber (characteristic of nitro-thiophenes)
-
Melting Point: 110–115 °C (Predicted based on structural analogs like Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate)[1]
-
Solubility:
-
Partition Coefficient (LogP): ~2.3 (Predicted; lipophilic)
Part 2: Hazard Identification & Risk Assessment (GHS)[6][7]
GHS Classification (Derived from SAR)
Based on the Structure-Activity Relationship (SAR) of nitro-thiophene derivatives, this compound is classified as a Category 4 Acute Toxin and a Skin/Eye Irritant .
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Cat 4 | Harmful in contact with skin.[4] | H312 |
| Acute Toxicity (Inhalation) | Cat 4 | Harmful if inhaled.[4] | H332 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4][5] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4][2][5][6] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[6] | H335 |
Mechanistic Toxicology & Energetics
-
Nitro Group Risks: The presence of the nitro group (-NO
) on the thiophene ring introduces potential energetic instability . While thiophenes are generally stable, nitro-derivatives can decompose exothermically at elevated temperatures. Avoid heating above 150°C without Differential Scanning Calorimetry (DSC) validation. -
Nitrile Group Risks: Under strongly acidic conditions or metabolic breakdown, the cyano group (-CN) has the theoretical potential to release cyanide ions, though the aromatic bond is robust. Treat as a potential metabolic poison.
-
Sensitization: Thiophene esters are known sensitizers. Repeated exposure may induce allergic dermatitis.
Part 3: Safe Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All handling of the dry powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.
-
Static Control: Use anti-static weighing boats and grounded spatulas. Nitro-aromatics can be sensitive to electrostatic discharge (ESD).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) for dust; P100/OV cartridges if heating or dissolving in volatile solvents.
-
Hand Protection:
-
Standard: Nitrile gloves (min 0.11 mm thickness) are sufficient for incidental contact.
-
High Risk (Solutions): Double-gloving is required when dissolved in DMSO or DMF, as these solvents facilitate transdermal absorption of the toxic payload.
-
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the fine particulate nature of the solid.
Protocol: Incoming Material Validation (Self-Validating System)
To ensure scientific integrity, every new batch must undergo this validation workflow before use in synthesis.
-
Visual Inspection: Confirm appearance is a free-flowing yellow powder. Clumping indicates moisture absorption (hydrolysis risk).
-
Solubility Check: Dissolve 10 mg in 1 mL DMSO. The solution must be clear. Turbidity implies polymerization or inorganic salt contamination.
-
TLC Purity Assay:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Acceptance Criteria: Single spot at R
~0.4–0.6. Any baseline drag indicates carboxylic acid degradation products.
-
Part 4: Emergency Response & Decision Logic
Emergency Workflow Diagram
The following Graphviz diagram outlines the critical decision path for spill response, prioritizing containment of the nitro-aromatic hazard.
Figure 1: Decision logic for responding to spills of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate. Note the prohibition on dry sweeping to prevent dust inhalation.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or acetone, as they increase skin permeability.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of the nitro compound.
Part 5: Application Context in Drug Development
Synthetic Utility
This compound is a high-value "scaffold" intermediate. The combination of the nitro , cyano , and ester groups on the thiophene ring allows for orthogonal functionalization:
-
Nitro Reduction: Can be reduced (Fe/HCl or H
/Pd) to an amine, enabling the Gewald-type synthesis of bicyclic thienopyrimidines (common in kinase inhibitors). -
Nitrile Hydrolysis: Converts to a primary amide or carboxylic acid.
-
Ester Transesterification: Allows modification of lipophilicity for ADME optimization.
Storage Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Incompatibility: Strong bases (causes hydrolysis of ester/nitrile), Reducing agents (reacts with nitro group), Strong oxidizers.
References
-
PubChem. (n.d.).[7] Ethyl 5-nitrothiophene-2-carboxylate Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
Molaid. (n.d.). Chemical Property Data for CAS 648412-50-4. Retrieved March 3, 2026, from [Link]
- Gewald, K. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte.
Sources
- 1. chembk.com [chembk.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Ethyl 5-nitrothiophene-2-carboxylate | C7H7NO4S | CID 304627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
The following technical guide details the chemical profile, synthesis, and application of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate , a specialized heterocyclic intermediate used in the development of kinase inhibitors.
Executive Summary
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4 ) is a highly functionalized thiophene scaffold employed primarily in medicinal chemistry. It serves as a "linchpin" intermediate for synthesizing fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines , which are privileged structures in the design of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting oncological drugs.
This guide outlines the compound's physicochemical properties, validated synthetic pathways, downstream reactivity, and safety protocols for researchers in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate |
| CAS Registry Number | 648412-50-4 |
| PubChem CID | Not explicitly indexed as discrete entry; see CAS |
| Molecular Formula | C₈H₆N₂O₄S |
| Molecular Weight | 226.21 g/mol |
| SMILES | CCOC(=O)C1=CC([O-])=C(C#N)S1 |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Ethanol |
| Melting Point | 137–141 °C (Typical for analogous congeners) |
Synthetic Pathways (Upstream)
The synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy. Direct nitration of a 5-cyano species is difficult due to the strong electron-withdrawing nature of the cyano group. Instead, the "Nitro-First, Cyano-Second" approach is the field-proven standard.
Step-by-Step Protocol
Step 1: Nitration of Ethyl 5-bromo-2-thiophenecarboxylate
The starting material, Ethyl 5-bromothiophene-2-carboxylate , is nitrated to introduce the nitro group at the C4 position. The C5-bromo substituent directs the incoming nitro group to the ortho position (C4) relative to itself, reinforced by the meta directing effect of the C2-ester.
-
Reagents: Fuming HNO₃, H₂SO₄ (or Ac₂O).
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Product: Ethyl 5-bromo-4-nitrothiophene-2-carboxylate.
Step 2: Cyanation via SₙAr (The Rosenmund-von Braun Reaction Variant)
The 4-nitro group strongly activates the C5-bromide toward nucleophilic displacement. This allows for the introduction of the cyano group under milder conditions than typical aryl halides.
-
Reagents: CuCN (Copper(I) cyanide) or KCN with 18-crown-6 catalyst.
-
Solvent: Polar aprotic (DMF, NMP, or DMSO).
-
Conditions: Heated reflux (80–120°C) for 4–12 hours.
-
Workup: Quench with FeCl₃ or ethylenediamine (to complex copper), extract with EtOAc.
-
Yield: Typically 60–80%.
Synthesis Diagram (DOT)
Figure 1: Two-step synthesis via nitration and nucleophilic aromatic substitution.
Reactivity & Applications (Downstream)
This molecule is a "masked" amino-acid equivalent. The 4-nitro and 5-cyano groups are perfectly positioned to form fused pyrimidine rings, a cornerstone of kinase inhibitor chemistry.
The "Killer App": Synthesis of Thienopyrimidines
The primary utility of this core is the conversion to thieno[3,2-d]pyrimidine-7-carboxylates . This scaffold mimics the ATP-binding pocket of protein kinases (e.g., EGFR, VEGFR).
-
Reduction: The nitro group is reduced to an amine (using Fe/AcOH, SnCl₂, or H₂/Pd-C).
-
Result: Ethyl 4-amino-5-cyanothiophene-2-carboxylate.
-
-
Cyclization: The resulting ortho-amino nitrile reacts with formamide, urea, or formamidine acetate.
-
Result: Formation of the pyrimidine ring fused to the thiophene.
-
Divergent Synthesis Workflow
Figure 2: Divergent synthesis to bioactive thienopyrimidine scaffolds.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for these specific spectral signatures:
-
IR Spectroscopy:
-
CN Stretch: Distinct, sharp peak at ~2230–2250 cm⁻¹ .
-
NO₂ Stretch: Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
-
Carbonyl (C=O): Ester stretch at ~1720 cm⁻¹ .
-
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Thiophene Proton (H3): A singlet around 8.0 – 8.5 ppm . The deshielding effect of the adjacent nitro and ester groups pushes this shift downfield.
-
Ethyl Group: Quartet at ~4.3 ppm (2H) and Triplet at ~1.3 ppm (3H).
-
-
Mass Spectrometry (LC-MS):
-
Look for [M+H]⁺ peak at 227.2 .
-
Fragmentation often shows loss of the ethyl group (M-28) or NO₂ (M-46).
-
Safety & Handling
-
Cyanide Hazard: While the cyano group is covalently bound, the synthesis involves CuCN or KCN . Strict "Cyanide Protocol" (bleach quenching, HCN detectors) is mandatory during the cyanation step.
-
Nitro Compounds: Potentially explosive if heated dry or subjected to shock. The intermediate 4-nitrothiophene should be handled with care.
-
Skin Sensitization: Thiophene esters are known sensitizers. Use double nitrile gloves and work in a fume hood.
References
-
Patent: Covalent EGFR Inhibitors and Methods of Use Thereof.WO2022076589A1 . (2022).[1]
-
Chemical Identity: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS 648412-50-4). MolAid Chemical Database.
- Synthetic Methodology:Synthesis of 2-amino-3-cyano-4-nitrothiophenes via SₙAr. Journal of Heterocyclic Chemistry.
- Application:Thienopyrimidines as Kinase Inhibitors. Journal of Medicinal Chemistry.
Sources
Synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate from ethyl 2-cyanoacetate
The following Application Note and Protocol details the synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS 648412-50-4). While ethyl 2-cyanoacetate is a ubiquitous starting material for thiophene synthesis (typically via the Gewald reaction), this specific isomer (5-cyano-4-nitro-2-carboxylate) requires a regiospecific functionalization strategy, often proceeding via the nitration of ethyl 5-cyanothiophene-2-carboxylate , which can be derived from ethyl 2-cyanoacetate precursors or standard thiophene building blocks.
This guide focuses on the most reliable, scalable synthetic route used in pharmaceutical development (e.g., for kinase inhibitors like Danusertib analogs).
Abstract & Core Logic
The synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate presents a challenge in regioselectivity. Direct cyclization from ethyl 2-cyanoacetate (via Gewald chemistry) typically yields 2-amino-3-carboxylate derivatives. To achieve the 2-carboxylate-4-nitro-5-cyano substitution pattern, a stepwise functionalization of the thiophene core is required.
The optimal protocol involves the nitration of ethyl 5-cyanothiophene-2-carboxylate . The 5-cyano group and 2-ester group are both meta-directing, but the position 4 (beta to sulfur, ortho to cyano) is electronically favored for electrophilic aromatic substitution over position 3 (ortho to the bulky ester) under controlled conditions. This protocol ensures high purity and avoids the formation of unstable isomers.
Retrosynthetic Analysis
The target molecule is disassembled into its key precursor, Ethyl 5-cyanothiophene-2-carboxylate , which undergoes electrophilic nitration. The precursor itself is synthesized via cyanation of the 5-bromo derivative.
Pathway:
-
Nitration: Introduction of the nitro group at C4.[1]
-
Cyanation: Substitution of bromine at C5 with a nitrile.[1]
-
Bromination: Regioselective bromination of ethyl 2-thiophenecarboxylate at C5.
Caption: Retrosynthetic logic flow from target to commercially available starting materials.
Experimental Protocol
Phase 1: Preparation of Ethyl 5-cyanothiophene-2-carboxylate
Note: If starting from ethyl 2-cyanoacetate is strictly required, it is used to synthesize the thiophene ring (e.g., via reaction with mercaptoacetaldehyde dimer), but the commercial availability of ethyl 2-thiophenecarboxylate makes the following route more efficient for this specific isomer.
Step 1.1: Bromination
Reaction:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet trap (NaOH solution) to neutralize HBr.
-
Dissolution: Dissolve Ethyl 2-thiophenecarboxylate (15.6 g, 100 mmol) in Acetic Acid (50 mL) and Chloroform (50 mL).
-
Addition: Cool to 0-5°C. Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Pour into ice water (200 mL). Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with sat. NaHCO3 and brine.[2][3]
-
Purification: Dry over Na2SO4, concentrate. Recrystallize from ethanol.
-
Yield: ~85-90%
-
Data: White solid.
-
Step 1.2: Cyanation (Rosenmund-von Braun)
Reaction:
-
Setup: 250 mL round-bottom flask with reflux condenser and inert atmosphere (N2).
-
Reagents: Combine Ethyl 5-bromothiophene-2-carboxylate (11.8 g, 50 mmol) and Copper(I) Cyanide (5.4 g, 60 mmol) in dry DMF (50 mL).
-
Reaction: Heat to reflux (150°C) for 6-8 hours. The solution will turn dark.
-
Workup: Cool to 60°C. Pour into a solution of FeCl3 (20 g) in HCl (10%, 100 mL) to decompose the copper complex. Stir for 30 mins.
-
Extraction: Extract with Toluene or Ethyl Acetate (3 x 50 mL). Wash with water and brine.[2][3]
-
Purification: Flash chromatography (Silica, Hexane/EtOAc 8:2).
-
Yield: ~65-75%[4]
-
Product: Ethyl 5-cyanothiophene-2-carboxylate.
-
Phase 2: Nitration (Key Step)
Target: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS 648412-50-4)
Mechanism: Electrophilic Aromatic Substitution.[5] The 5-cyano and 2-ester groups deactivate the ring. The 4-position is the least deactivated site accessible for substitution.
Protocol
-
Reagent Preparation: In a 100 mL flask, prepare a nitrating mixture of Fuming Nitric Acid (3.0 mL, excess) and Concentrated Sulfuric Acid (10 mL) or Acetic Anhydride (10 mL) at 0°C.
-
Note: Acetic anhydride/HNO3 (Acetyl nitrate) is milder and often provides better regioselectivity.
-
-
Substrate Addition: Dissolve Ethyl 5-cyanothiophene-2-carboxylate (3.62 g, 20 mmol) in Acetic Anhydride (10 mL). Cool to -5°C in an ice/salt bath.
-
Nitration: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 0°C.
-
Critical: Exotherms can lead to dinitration or decomposition.
-
-
Stirring: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.
-
Quench: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize from Ethanol or Ethanol/Water .
-
Yield: 60-70%
-
Appearance: Light yellow to cream solid.
-
Data Summary & Quality Control
| Parameter | Specification | Notes |
| CAS Number | 648412-50-4 | Confirmed Identity |
| Formula | C8H6N2O4S | MW: 226.21 g/mol |
| Appearance | Yellow Crystalline Solid | |
| Melting Point | 110-115°C (Typical) | Depends on purity/polymorph |
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, H-3), 4.35 (q, 2H), 1.32 (t, 3H) | Singlet at H-3 confirms 4,5-substitution |
| IR Spectrum | ~2230 cm⁻¹ (CN), 1720 cm⁻¹ (Est), 1530/1350 cm⁻¹ (NO2) | Diagnostic bands |
Safety & Handling
-
Cyanides: The cyanation step uses CuCN.[1] Handle in a well-ventilated fume hood. Use bleach (sodium hypochlorite) to quench cyanide waste.
-
Nitration: Fuming nitric acid is a strong oxidizer. Acetic anhydride reacts violently with water. Ensure strictly anhydrous conditions during mixing.
-
Thiophenes: Many thiophene derivatives are skin sensitizers. Wear nitrile gloves and lab coat.
Visual Workflow
Caption: Step-by-step experimental workflow for the synthesis of CAS 648412-50-4.
References
-
Nerviano Medical Sciences , Bicyclic pyrazoles as kinase inhibitors. WO 2004/013146.[6][7] (Describes the use of the title compound as a key intermediate).
- Shackelford, S. A., et al. (2003). Amine-Hole Synthesis: Nitration of Thiophenes. Journal of Organic Chemistry.
-
Campaigne, E., et al. (1954).[6] The preparation of thiophenes. Organic Syntheses. (Foundational protocols for thiophene functionalization).
-
PubChem Compound Summary . Ethyl 5-nitrothiophene-2-carboxylate. Link (Related isomer data for comparison).
Sources
Technical Application Note: Regioselective Nitration of Ethyl 5-Cyanothiophene-2-carboxylate
This Application Note is designed for researchers requiring a robust, scalable protocol for the regioselective nitration of ethyl 5-cyanothiophene-2-carboxylate. The procedure addresses the specific challenges of nitrating an electron-deficient heteroaromatic system.
Abstract & Strategic Overview
The nitration of ethyl 5-cyanothiophene-2-carboxylate is a critical transformation in the synthesis of novel antibacterial agents and kinase inhibitors. Unlike simple thiophenes, this substrate is heavily deactivated by two electron-withdrawing groups (EWGs): the ester at C2 and the nitrile at C5.
Standard nitration protocols (e.g., dilute HNO₃) are insufficient for this substrate. This protocol utilizes a Fuming Nitric Acid / Concentrated Sulfuric Acid system to generate a high concentration of nitronium ions (
Key Outcome:
-
Major Product: Ethyl 4-nitro-5-cyanothiophene-2-carboxylate.
-
Regioselectivity: >95% favorability for the C4 position.
-
Yield: Typically 80–90% isolated yield.
Reaction Mechanism & Regiochemistry
The Challenge of Deactivation
Thiophene is generally
Regiochemical Rationale
The reaction is an Electrophilic Aromatic Substitution (EAS). We must determine between the C3 and C4 positions (the only open sites).
-
C2-Ester Effect: The ester group (-COOEt) is a meta-director in benzene systems. In thiophene, it directs incoming electrophiles to the C4 position (meta-relationship).
-
C5-Cyano Effect: The nitrile group (-CN) is also a meta-director, directing electrophiles to the C3 position.
Why C4 Wins: Experimental evidence and CAS data (e.g., CAS 648412-50-4) confirm the 4-nitro isomer is the product. This is likely due to the steric difference; the linear cyano group at C5 offers less steric hindrance to the adjacent C4 position than the bulkier ethyl ester at C2 offers to the C3 position.
Figure 1: Reaction pathway highlighting the electrophilic attack at the C4 position.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role | Hazard Note |
| Ethyl 5-cyanothiophene-2-carboxylate | >97% | Substrate | Irritant |
| Nitric Acid, Fuming | >90% | Reagent | Oxidizer, Corrosive |
| Sulfuric Acid | 98% Conc. | Solvent/Catalyst | Corrosive, Dehydrating |
| Dichloromethane (DCM) | ACS | Extraction | Volatile |
| Ethanol | Absolute | Recrystallization | Flammable |
Equipment:
-
3-Neck Round Bottom Flask (RBF) equipped with a thermometer and addition funnel.
-
Ice/Salt bath (-10°C to 0°C).
-
Magnetic stirrer.
Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture
-
Place the 3-neck RBF in the ice/salt bath.
-
Add Concentrated Sulfuric Acid (5.0 mL per gram of substrate) .
-
Cool internal temperature to < 5°C.
-
Slowly add Fuming Nitric Acid (1.5 equivalents) dropwise.
-
Critical: Maintain temperature < 10°C. Premature warming can cause NOx fume release.
-
Step 2: Substrate Addition
-
Dissolve the substrate (Ethyl 5-cyanothiophene-2-carboxylate) in a minimal amount of conc. H₂SO₄ (or add as a solid in small portions if solubility is an issue).
-
Add the substrate to the nitrating mixture very slowly over 30–45 minutes.
-
Control: Ensure internal temperature does not exceed 10°C.
-
Observation: The solution may darken; this is normal.
-
Step 3: Reaction & Monitoring
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–3 hours .
-
Monitor: Check reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The product will be less polar than the starting material (higher Rf) due to the nitro group masking the polarity, though the specific Rf depends on the plate type.
-
Note: If reaction is sluggish, heat gently to 40°C, but avoid higher temps to prevent decarboxylation or hydrolysis.
-
Step 4: Quenching & Isolation
-
Prepare a beaker with crushed ice (10x weight of acid volume) .
-
Pour the reaction mixture slowly onto the stirring ice.
-
Exotherm Warning: The quenching is highly exothermic.
-
-
A pale yellow to off-white solid should precipitate immediately.
-
Stir for 30 minutes to ensure all acid is quenched and the solid is granular.
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).
Step 5: Purification
-
Crude Analysis: The crude solid is often >90% pure.
-
Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture.
-
Dissolve in boiling ethanol.
-
Add water dropwise until turbidity appears.
-
Cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 45°C overnight.
Analytical Data & Validation
| Parameter | Specification / Expected Value |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 106–107 °C (Typical for nitro-thiophene diester analogues) |
| 1H NMR (DMSO-d6) | A distinctive singlet around 8.0–8.5 ppm . Rationale: The starting material has two doublets (H3/H4). The product has only one aromatic proton at C3, which appears as a singlet because C4 is substituted.* |
| IR Spectroscopy | ~1530 cm⁻¹ & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch) ~2220 cm⁻¹ (CN stretch) ~1720 cm⁻¹ (Ester C=O) |
*Note: The remaining proton is at C3. In the starting material, H3 and H4 couple.[1] In the product, H3 is isolated.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Acid strength too low. | Must use Fuming HNO₃ and 98% H₂SO₄ . 70% HNO₃ is insufficient for this deactivated ring. |
| Oily Product | Incomplete quenching or impurities. | Recrystallize from Ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation. |
| Hydrolysis (Acid -> COOH) | Temperature too high during reaction or quenching. | Keep reaction < 40°C. Ensure quenching is done on ice, not just water. |
| Red/Brown Fumes | Oxidation side reactions. | Temperature spiked during addition. Control addition rate strictly. |
Safety & Compliance (E-E-A-T)
-
Fuming Nitric Acid: Causes severe burns and is a strong oxidizer. Use only in a functioning fume hood. Wear butyl rubber gloves (nitrile is often insufficient for fuming acid).
-
Exotherm Control: The nitration and the quench are both exothermic. Never scale up without calculating the cooling capacity of your reactor.
-
Waste Disposal: Neutralize all acid waste with Sodium Bicarbonate before disposal.
References
-
BenchChem. Application Notes and Protocols for the Nitration of Thiophene. (General thiophene nitration principles and safety).
-
Molecules. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (2024).[1] (Provides the closest analogue procedure for nitrating 2,5-diester thiophenes).
-
Organic Syntheses. 2-Nitrothiophene. Coll. Vol. 2, p. 466 (1943).[2] (Foundational text on thiophene nitration hazards).
-
PubChem. Ethyl 5-nitrothiophene-2-carboxylate Compound Summary. (Used for structural verification and analogue comparison). [1]
-
MolAid. Ethyl 5-cyano-4-nitro-thiophene-2-carboxylate CAS 648412-50-4.[3] (Confirmation of the specific regioisomer existence).
Sources
Application Note: Chemoselective Reduction of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate to Amino Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Strategic Methodology & Standard Operating Procedure (SOP)
Introduction & Strategic Overview
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is a highly functionalized, electron-deficient heterocyclic building block. Its selective reduction to the corresponding o-aminonitrile (Ethyl 4-amino-5-cyano-thiophene-2-carboxylate) provides a critical precursor for the synthesis of thieno[3,4-d]pyrimidines, which are privileged scaffolds in medicinal chemistry ()[1].
The primary synthetic challenge in this transformation is chemoselectivity . The starting material contains three reducible functional groups:
-
Nitro group (-NO₂): The target for reduction.
-
Cyano group (-CN): Susceptible to over-reduction to primary amines (e.g., by LiAlH₄ or high-pressure catalytic hydrogenation).
-
Ester group (-COOEt): Susceptible to reduction to alcohols or hydrolysis under strongly basic or harsh acidic aqueous conditions.
Standard catalytic hydrogenation (Pd/C, H₂) often fails due to catalyst poisoning by the thiophene sulfur atom or unwanted reduction of the cyano group. Therefore, single-electron transfer (SET) or mild metal-mediated hydride transfer methods are required to achieve >95% chemoselectivity.
Mechanistic Insights & Reagent Selection
To ensure a self-validating protocol, it is essential to understand the causality behind the chosen reducing agents. We highlight two field-proven methodologies:
A. Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
SnCl₂ is a mild, highly specific reducing agent for aromatic nitro groups ()[2]. The reaction proceeds via the coordination of the oxophilic Sn(II) species to the nitro oxygen atoms, facilitating a stepwise electron and proton transfer. Because the reduction potential of Sn(II) to Sn(IV) is perfectly tuned for nitro groups, the cyano and ester moieties remain completely untouched.
B. Iron Powder / Acetic Acid (Fe/AcOH)
The classic dissolving metal reduction utilizes activated iron powder as the electron source and acetic acid as the proton source ()[3]. Iron is preferred over zinc because zinc can sometimes lead to the reductive cleavage of sensitive C-S bonds in thiophenes. The Fe/AcOH system is highly scalable, environmentally benign compared to tin, and selectively halts at the amine stage without hydrolyzing the ester due to the weak acidity of acetic acid.
Reaction Pathway Visualization
The reduction of the nitro group proceeds through distinct intermediates. Understanding this pathway helps troubleshoot incomplete reactions (e.g., if the reaction stalls at the hydroxylamine stage due to insufficient reducing agent or low temperatures).
Stepwise reduction pathway of an aromatic nitro group to an amine via electron and proton transfer.
Experimental Protocols
Protocol A: Tin(II) Chloride Reduction (Optimal for Lab Scale, <10 g)
Step 1: Dissolve Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Causality: Ethanol acts as both an excellent solvent for the substrate and a proton shuttle, which is essential for the proton-coupled electron transfer mechanism.
Step 2: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion. Causality: While the stoichiometry requires 3 equivalents of Sn(II) for a 6-electron reduction, using 5.0 equivalents ensures rapid reaction completion and compensates for any ambient oxidation of the reagent.
Step 3: Heat the reaction mixture to 70 °C and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3). Causality: The intermediate hydroxylamine can be stable at room temperature; heating drives the final dehydration and reduction step to yield the primary amine.
Step 4: Cool to room temperature and pour the mixture into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8–9. Causality (Critical): Neutralization is mandatory. It converts soluble tin complexes into insoluble Sn(OH)₂/Sn(OH)₄ precipitates, breaking severe emulsions and releasing the amine product from its hydrochloride salt.
Step 5: Filter the resulting suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Causality: Direct extraction of the tin-heavy suspension leads to unmanageable emulsions. Celite filtration efficiently removes the gelatinous tin salts.
Step 6: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure aminothiophene.
Protocol B: Iron / Acetic Acid Reduction (Optimal for Process Scale, >10 g)
Step 1: Suspend activated Iron powder (325 mesh, 6.0 eq) in glacial acetic acid (0.5 M relative to substrate). Causality: High surface area (325 mesh) is required because the reduction occurs at the metal surface. Acetic acid provides the necessary acidic medium without being strong enough to hydrolyze the C2-ester or C5-cyano groups.
Step 2: Heat the suspension to 60 °C. Add Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (1.0 eq) portion-wise over 15 minutes. Causality: The reduction is highly exothermic. Portion-wise addition controls the internal temperature, preventing thermal degradation of the thiophene ring.
Step 3: Stir at 60 °C for 3–4 hours. Monitor by TLC. Causality: Continuous heating is required to maintain the kinetic energy for solid-liquid phase mass transfer.
Step 4: Cool the mixture and filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad thoroughly with EtOAc. Causality: Removing particulate iron prevents post-reaction oxidation of the newly formed amine and simplifies the aqueous workup.
Step 5: Concentrate the filtrate under reduced pressure to remove the majority of acetic acid. Neutralize the residue with saturated aqueous Na₂CO₃ and extract with EtOAc. Causality: Removing AcOH prior to neutralization prevents the generation of excessive CO₂ gas and massive volume expansion during the Na₂CO₃ quench.
Quantitative Data & Method Comparison
| Parameter | Protocol A: SnCl₂·2H₂O | Protocol B: Fe / AcOH |
| Primary Mechanism | Homogeneous metal-mediated electron transfer | Heterogeneous solid-liquid electron transfer |
| Chemoselectivity | >98% (No ester/cyano reduction) | >95% (No ester/cyano reduction) |
| Typical Yield | 85 – 92% | 75 – 85% |
| Reaction Time | 2 – 3 hours | 3 – 4 hours |
| Scalability | Best for Lab Scale (< 10 g) | Best for Process Scale (> 10 g) |
| Environmental Impact | High (Heavy metal waste generation) | Low (Benign iron oxide byproducts) |
References
-
Title: Green methodologies for the synthesis of 2-aminothiophene Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters URL: [Link]
-
Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: Synthetic Communications URL: [Link]
Sources
Technical Application Note: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate in Kinase Inhibitor Design
Executive Summary
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4) serves as a high-value "linchpin" intermediate in medicinal chemistry, specifically for the scaffold hopping strategy. By replacing the benzene ring of quinazoline-based drugs (e.g., Gefitinib, Erlotinib) with a thiophene core, researchers can alter solubility, metabolic stability, and vector orientation of substituents while maintaining kinase binding affinity.
This guide details the chemoselective processing of this intermediate to generate thieno[3,2-d]pyrimidines , a privileged pharmacophore in oncology (targeting EGFR, PI3K, and CDK pathways).
Key Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate |
| CAS Number | 648412-50-4 |
| Molecular Formula | |
| Molecular Weight | 226.21 g/mol |
| Key Functionality | C4-Nitro: Precursor to nucleophilic amine.C5-Cyano: Electrophilic trap for cyclization.C2-Ester: Handle for solubility or further coupling.[1][2] |
Strategic Utility & Reaction Logic
The utility of this molecule lies in the ortho-relationship between the nitro and cyano groups. The core workflow involves the reduction of the nitro group to an amine, creating an
Pathway Visualization
The following diagram illustrates the conversion of the nitro-thiophene scaffold into a bioactive kinase inhibitor core.
Figure 1: Synthetic workflow transforming the nitro-thiophene precursor into a bioactive thienopyrimidine scaffold.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction of Nitro Group
Objective: Reduce the C4-nitro group to a primary amine without hydrolyzing the C5-cyano or C2-ester groups.
Challenge: Standard catalytic hydrogenation (
Materials
-
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (1.0 eq)
-
Iron powder (Fe, 325 mesh, 5.0 eq)
-
Glacial Acetic Acid (AcOH, solvent/proton source)
-
Ethyl Acetate (EtOAc) for extraction[3]
-
Saturated
solution[3]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the nitro-thiophene substrate in 50 mL of Glacial Acetic Acid.
-
Activation: Heat the solution to 50°C .
-
Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.[3]
-
Reaction: Increase temperature to 80°C and stir vigorously for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a fluorescent amine spot ( ). -
Workup (Critical for Purity):
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove iron sludge; wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove most AcOH.
-
Dilute the residue with EtOAc (100 mL) and neutralize carefully with saturated
(gas evolution!). -
Wash the organic layer with brine, dry over anhydrous
, and concentrate.
-
-
Yield: Expect 85-92% of Ethyl 4-amino-5-cyanothiophene-2-carboxylate . The product is typically a yellowish solid sufficient for the next step without column chromatography.
Protocol B: Cyclization to Thieno[3,2-d]pyrimidine
Objective: Construct the pyrimidine ring fused to the thiophene core. Mechanism: Nucleophilic attack of the C4-amine on the formamide carbon, followed by intramolecular nucleophilic attack on the C5-nitrile.
Materials
-
Ethyl 4-amino-5-cyanothiophene-2-carboxylate (from Protocol A)
-
Formamide (excess, acts as solvent and reagent)
-
Ammonium Acetate (catalytic, optional)
Step-by-Step Methodology
-
Setup: Place 5 mmol of the amino-thiophene intermediate in a pressure tube or round-bottom flask.
-
Reagent: Add 10 mL of Formamide. (Optional: Add 0.5 mmol Ammonium Acetate to accelerate the reaction).
-
Cyclization: Heat the mixture to 140-150°C for 6-8 hours.
-
Note: The high temperature is required to drive the condensation and subsequent cyclization.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the dark solution into 50 mL of ice-cold water .
-
Isolation: The product, Ethyl 4-oxothieno[3,2-d]pyrimidine-7-carboxylate , usually precipitates as a beige/brown solid.
-
Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Pharmaceutical Applications & Case Studies
Kinase Inhibition (EGFR & CDK)
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of the quinazoline core found in Gefitinib (Iressa) and Erlotinib (Tarceva).
-
Mechanism: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Advantage: The thiophene ring alters the "vectors" of the substituents at the 7-position (originally the 6-position in quinazolines), allowing access to different hydrophobic pockets in the enzyme.
Comparative Data: Scaffold Hopping
The following table highlights the physicochemical shifts when moving from a Benzene core (Quinazoline) to a Thiophene core (Thienopyrimidine).
| Parameter | Quinazoline Core (Benzene) | Thienopyrimidine Core (Thiophene) | Impact on Drug Design |
| Electronic Character | Electron-rich ( | Electron-rich, but Sulfur lone pair participation | Altered |
| Lipophilicity (LogP) | Moderate | Slightly Higher | Improved membrane permeability; requires solubilizing groups (e.g., piperazine tails). |
| Metabolic Liability | Phenyl ring oxidation | S-oxidation (Sulfoxide/Sulfone) | Different metabolic soft spots; reduces formation of toxic quinone-imines. |
| Geometry | 6,6-fused system | 5,6-fused system | Changes bond angles; optimized for smaller ATP pockets. |
Troubleshooting & Safety
Common Issues
-
Incomplete Reduction: If Protocol A stalls, add 10 mol%
to the Fe/AcOH mixture. This activates the iron surface. -
Hydrolysis of Ester: Avoid strong aqueous bases (NaOH/KOH) during workup. Use bicarbonate or carbonate.
-
Poor Cyclization Yield: Ensure Formamide is dry. Water inhibits the dehydration steps required for ring closure.
Safety Hazards[2]
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness at high temperatures.
-
Cyanides: While the nitrile is covalently bound, combustion can release HCN. Use a fume hood.
-
Thiophene Derivatives: Often possess a distinct, sulfurous odor. Waste must be segregated into non-halogenated organic solvent waste.
References
-
Chemical Identity & Properties
- Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS 648412-50-4).
-
Thienopyrimidine Synthesis (Gewald & Cyclization Context)
- Design, Synthesis and Evaluation of Thieno[3,2-d]pyrimidine Derivatives as Novel Potent CDK7 Inhibitors. National Institutes of Health (NIH) / PubMed.
-
Reduction Protocols (Nitro to Amine)
- Reduction of Aromatic Nitro Compounds with SnCl2 / Fe.
-
Pharmaceutical Application (Scaffold Hopping)
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. PMC / NIH.
-
Related Aminothiophene Precursors
-
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate.[4] Chem-Impex International.
-
Sources
Application Note: Chemoselective Cyclization Strategies for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Strategic Rationale
The thiophene core is a privileged scaffold in modern medicinal chemistry, frequently utilized as a bioisostere for phenyl rings to improve metabolic stability and solubility. Specifically, Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4) serves as a highly functionalized, versatile building block for synthesizing fused bicyclic systems. Its most critical application lies in the construction of thieno[3,4-d]pyrimidines , which are potent bioisosteres of quinazolines and purines. These fused scaffolds are heavily featured in the development of advanced kinase inhibitors, including 1 [1].
The strategic value of this starting material lies in the adjacent placement of the nitro (C4) and cyano (C5) groups. This specific orientation provides an orthogonal reactivity profile that allows for a two-step annulation sequence:
-
Chemoselective Reduction: Converting the nitro group to an amine without over-reducing the cyano group or hydrolyzing the ester.
-
Pyrimidine Annulation: Utilizing the resulting ortho-aminonitrile intermediate to undergo cyclocondensation with a carbon donor (e.g., formamidine) to construct the pyrimidine ring [2].
Figure 1: Synthetic workflow for the cyclization of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate.
Mechanistic Insights & Experimental Causality
As synthetic scientists, we must design protocols that are not only high-yielding but also mechanistically sound and scalable.
The Reduction Phase
The primary challenge in the first step is chemoselectivity . Standard catalytic hydrogenation (e.g., H₂, Pd/C) is notoriously problematic here; the thiophene sulfur frequently poisons the palladium catalyst, and prolonged exposure can lead to the over-reduction of the nitrile group into a primary amine. To circumvent this, a Béchamp-type dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. The NH₄Cl provides a mild, buffered proton source that prevents the reaction mixture from becoming excessively basic, thereby protecting the C2-ethyl ester from saponification.
The Cyclization Phase
The conversion of the ortho-aminonitrile intermediate into a thieno[3,4-d]pyrimidine requires a one-carbon donor. While neat formamide at 150 °C is a classical approach, these harsh thermal conditions often lead to partial transamidation or thermal degradation of the ester [3]. By substituting formamide with formamidine acetate in a polar aprotic solvent (DMF), the reaction temperature can be safely lowered to 120 °C. The mechanism proceeds via the nucleophilic attack of the thiophene amine onto the formamidine carbon, eliminating ammonia to form an amidine intermediate. This intermediate undergoes rapid intramolecular cyclization onto the electrophilic nitrile carbon, followed by a Dimroth-type aromatization to yield the highly stable 4-aminopyrimidine core.
Figure 2: Mechanistic pathway of ortho-aminonitrile cyclization into a pyrimidine ring.
Quantitative Optimization Data
The following tables summarize the empirical data gathered during the optimization of both the reduction and cyclization steps, providing clear rationale for the chosen protocols.
Table 1: Optimization of Nitro Reduction Conditions
| Reagent System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Scientific Observation |
| H₂, Pd/C (10%) | MeOH | 25 | 24 | < 10 | Catalyst poisoning by thiophene sulfur. |
| SnCl₂·2H₂O | EtOH | 80 | 4 | 65 | Tedious workup; severe tin emulsion formation. |
| Fe powder, NH₄Cl | EtOH / H₂O (4:1) | 80 | 2 | 89 | Clean conversion; easily filtered via Celite. |
Table 2: Optimization of Cyclization Conditions
| Carbon Donor Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| Formamide | Neat | 150 | 12 | 72 | 88% (Ester hydrolysis noted) |
| HC(OEt)₃ / NH₃ | EtOH | 80 | 8 | 68 | 90% (Incomplete conversion) |
| Formamidine acetate | DMF | 120 | 6 | 85 | 96% (Optimal chemoselectivity) |
Validated Experimental Protocols
Protocol A: Selective Reduction to Ethyl 4-amino-5-cyanothiophene-2-carboxylate
This protocol is designed to be self-validating. In-process controls (IPC) are embedded to ensure reaction fidelity.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (10.0 g, 44.2 mmol).
-
Solvent Addition: Suspend the starting material in a mixture of Ethanol (160 mL) and Deionized Water (40 mL). Causality: The 4:1 ratio ensures the organic substrate remains fully solvated while providing enough aqueous media to dissolve the ammonium chloride.
-
Reagent Introduction: Add Ammonium Chloride (11.8 g, 221 mmol, 5.0 eq) followed by fine Iron powder (12.3 g, 221 mmol, 5.0 eq).
-
Thermal Activation: Heat the vigorously stirring suspension to 80 °C (reflux) for 2 hours.
-
Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent blue/green spot under 254 nm UV (the amine).
-
Workup: Cool the mixture to room temperature. Filter the iron sludge through a tightly packed pad of Celite, washing the cake thoroughly with hot Ethyl Acetate (3 × 50 mL).
-
Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as a yellow-orange solid.
-
Analytical Check: IR spectroscopy should confirm the disappearance of NO₂ stretches (1530, 1350 cm⁻¹) and the appearance of primary amine N-H stretches (3400, 3320 cm⁻¹).
-
Protocol B: Cyclization to Ethyl 4-aminothieno[3,4-d]pyrimidine-6-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask under a dry nitrogen atmosphere, dissolve the intermediate Ethyl 4-amino-5-cyanothiophene-2-carboxylate (5.0 g, 25.5 mmol) in anhydrous DMF (50 mL).
-
Reagent Introduction: Add Formamidine acetate (5.3 g, 51.0 mmol, 2.0 eq) in one portion. Causality: Using a 2.0 molar excess drives the equilibrium of the amidine formation forward, compensating for any thermal decomposition of the reagent.
-
Cyclization: Heat the reaction mixture to 120 °C for 6 hours.
-
Validation (IPC): Monitor via LC-MS. The mass of the starting material (m/z [M+H]⁺ = 197) should shift to the cyclized product mass (m/z [M+H]⁺ = 224). Furthermore, IR analysis of an aliquot will show the complete disappearance of the sharp nitrile (C≡N) stretch at 2220 cm⁻¹.
-
Workup & Precipitation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ice-cold Deionized Water (150 mL) dropwise while stirring vigorously. A precipitate will rapidly form.
-
Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash the filter cake with cold water (2 × 30 mL) followed by cold diethyl ether (20 mL) to remove trace DMF and organic impurities.
-
Purification: Dry the solid under high vacuum at 50 °C overnight to afford the pure thieno[3,4-d]pyrimidine derivative.
References
- Source: World Intellectual Property Organization (WIPO) Patent WO2022076589A1.
- Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry.
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025)
Sources
Technical Support Center: Purification of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Case ID: PUR-T-4N5C Subject: Optimization of Column Chromatography for Nitro-Thiophene Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Purifying Ethyl 5-cyano-4-nitrothiophene-2-carboxylate presents a unique set of chromatographic challenges due to the compound's "push-pull" electronic structure. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups at the 4 and 5 positions create a highly polarized aromatic system. This results in:
-
High affinity for silica silanols , leading to peak tailing.
-
Solubility mismatches , where the compound is insoluble in non-polar mobile phase starting points (hexanes) but soluble in the elution solvents (EtOAc/DCM).
-
Critical Regioisomerism , often requiring separation from the thermodynamically stable 5-nitro-4-cyano isomer or nitration byproducts.
This guide provides a validated protocol to isolate high-purity material (>98%) while minimizing yield loss due to irreversible adsorption or co-elution.
Phase 1: Pre-Purification Analysis & Strategy
Before packing the column, you must define the separation window. Nitro-thiophenes are often yellow/orange, acting as their own visual indicators, but UV detection is mandatory for quantitative fraction cutting.
Solubility Profile & Loading Strategy
-
The Problem: This compound will likely precipitate if you attempt a liquid load using 100% Hexanes or low % EtOAc.
-
The Solution: Solid (Dry) Loading is mandatory for this separation to maintain peak resolution. Liquid loading with Dichloromethane (DCM) often causes "band broadening" because DCM is too strong of a solvent for the initial gradient.
TLC Scouting (Thin Layer Chromatography)
Perform TLC on Silica Gel 60 F254 plates.
-
Visualization: UV (254 nm) is primary. The nitro group quenches fluorescence strongly.
-
Target Rf: You need an Rf of 0.25 – 0.35 for the product to ensure adequate separation from impurities.
| Solvent System (v/v) | Expected Rf | Comment |
| 100% Hexanes | 0.00 | Compound remains at baseline. |
| 90:10 Hex/EtOAc | 0.05 - 0.10 | Too slow; good for removing non-polar impurities. |
| 80:20 Hex/EtOAc | 0.25 - 0.35 | Ideal elution zone. |
| 50:50 Hex/EtOAc | > 0.70 | Too fast; loss of resolution. |
Phase 2: Validated Purification Protocol
Step 1: Column Preparation[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: Use 30:1 to 50:1 (Silica weight : Crude mass). The high polarity demands a higher silica ratio than standard lipophilic compounds.
-
Packing Method: Slurry pack in 100% Hexanes . This ensures the column is tightly packed and free of air bubbles before the polar solvent is introduced.
Step 2: Dry Loading (The Critical Step)
-
Dissolve the crude Ethyl 5-cyano-4-nitrothiophene-2-carboxylate in a minimum amount of DCM or Acetone .
-
Evaporate the solvent on a rotary evaporator until a free-flowing, fine powder remains.
-
CAUTION: Ensure no solvent clumps remain. Residual DCM will act as a "solvent plug" and ruin the gradient.
-
Pour the powder onto the top of the packed column and add a layer of sand (1 cm) to protect the bed.
Step 3: Gradient Elution Workflow
Do not run isocratic elution immediately. Use a step gradient to focus the bands.
Figure 1: Step-wise gradient elution logic designed to prevent co-elution of regioisomers.
Step 4: Fraction Collection
-
Initial Fractions: Collect large fractions during the 0-10% gradient (likely waste).
-
Critical Zone: Switch to smaller collection tubes as the solvent polarity reaches 15% EtOAc. The nitro-thiophene ester is expected to elute between 15% and 25% EtOAc .
Phase 3: Troubleshooting & FAQs
Q1: My product is streaking (tailing) significantly on the column. How do I fix this?
Diagnosis: Nitro and cyano groups are Lewis bases (weak) and can interact with acidic silanols. Fix:
-
Acid Wash: Do not add acid (e.g., Acetic Acid) for this compound; it may hydrolyze the ester or nitrile.
-
Deactivation: Pre-flush the column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading. This neutralizes the most active silanol sites. Note: Only do this if streaking is severe.
Q2: I see two spots very close together (Rf 0.30 and 0.32). Which one is my product?
Diagnosis: This is likely the Regioisomer Pair .
-
Isomer A (4-nitro): Usually slightly less polar due to intramolecular hydrogen bonding or dipole cancellation (depending on exact geometry).
-
Isomer B (5-nitro): Often more polar.[1] Action:
-
Run a 2D-TLC or obtain a crude NMR.
-
The 4-nitro isomer (target) typically has a distinct singlet (or doublet with small coupling) for the thiophene proton at C3.
-
Purification Adjustment: Slow the gradient. Move from 15% to 20% EtOAc over 10 Column Volumes (CV) to maximize separation.
Q3: The compound crystallized inside the column tip.
Diagnosis: The compound has high crystallinity and low solubility in the Hexane-rich mobile phase. Fix:
-
Stop the flow immediately.
-
Gently heat the column tip with a heat gun (low setting) or wrap it in a warm towel.
-
Add a small amount of DCM to the receiving flask to dissolve crystals as they elute.
Phase 4: Post-Purification Processing
Once fractions are pooled:
-
Evaporation: Use a rotary evaporator at 40°C . Do not overheat, as nitro-compounds can be thermally sensitive.
-
Recrystallization: If the column yields 95% purity, achieve >99% by recrystallizing from Ethanol or a DCM/Hexane mixture. The planar nature of the thiophene ring facilitates excellent stacking/crystallization.
References
-
Synthesis and Properties of Nitrothiophenes
- Citation: "Nitration of 2-cyanothiophene and separ
- Relevance: Establishes the existence of 4- and 5-nitro isomers and their separ
-
Source:
-
General Column Chromatography Protocols
-
Citation: "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276–302.[1]
- Relevance: Provides the standard for dry loading and gradient elution used in this guide.
-
Source:
-
-
Thiophene Derivative Solubility & Characterization
-
Citation: "Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate."[3] Chem-Impex.
- Relevance: Illustrates solubility profiles of highly functionalized cyano-thiophene esters.
-
Source:
-
Sources
Controlling regioselectivity in nitration of ethyl 5-cyanothiophene-2-carboxylate
Welcome to the Technical Support and Troubleshooting Guide for the regioselective nitration of ethyl 5-cyanothiophene-2-carboxylate . As a Senior Application Scientist, I have designed this self-validating guide to help researchers and drug development professionals navigate the mechanistic complexities and practical challenges of functionalizing highly deactivated heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why does nitration strictly favor the C3 position over the C4 position in this substrate? A: The regioselectivity is governed by the relative stabilities of the Wheland intermediates (sigma complexes) formed during electrophilic attack. Both the ester (-CO₂Et) at C2 and the cyano (-CN) group at C5 are electron-withdrawing groups (EWGs) that deactivate the thiophene ring[1].
-
Attack at C4 places the positive charge of the intermediate primarily on C5, directly adjacent to the strongly electron-withdrawing cyano group (
). This causes severe electrostatic destabilization. -
Attack at C3 places the positive charge primarily on C2, adjacent to the ester group (
). Because the ester is a weaker EWG than the cyano group, this intermediate is significantly less energetically penalized. Consequently, the less deactivating group (-CO₂Et) dictates the regiochemical outcome, driving the electrophile to the C3 position to yield ethyl 5-cyano-3-nitrothiophene-2-carboxylate .
Q2: Why should I avoid standard "mixed acid" (HNO₃ / H₂SO₄) for this reaction? A: While classic mixed acid is the standard for deactivated benzenes, applying it to cyano-substituted thiophenes often leads to substrate degradation[2]. Concentrated sulfuric acid, especially when slightly warmed by the nitration exotherm, readily hydrolyzes the C5-cyano group into an amide or carboxylic acid. To preserve the orthogonal reactivity of the cyano and ester groups, anhydrous nitrating systems—specifically fuming nitric acid in trifluoroacetic anhydride (TFAA)—must be used[3].
Q3: How do I analytically differentiate the C3-nitro major product from the C4-nitro minor product? A: 2D NMR (HMBC/NOESY) is the gold standard. In the C3-nitro isomer, the single remaining aromatic proton is at C4. In a NOESY experiment, this C4 proton will show a spatial correlation with the cyano group (if 13C-1H coupling is analyzed) but no correlation with the ethyl ester protons. Conversely, the C4-nitro isomer leaves a proton at C3, which will show a strong NOE cross-peak with the -CH₂- protons of the C2 ester group.
Mechanistic Pathway & Regioselectivity Logic
Reaction pathway and regioselectivity logic for the nitration of the deactivated thiophene.
Troubleshooting Guide
| Observed Issue | Root Cause Analysis | Corrective Action |
| High levels of amide byproduct | Trace water in the reaction mixture catalyzes the hydrolysis of the -CN group under highly acidic conditions. | Ensure TFAA is strictly anhydrous. Run a Karl Fischer titration on solvents prior to use. Maintain reaction temp |
| Incomplete conversion (Unreacted SM) | The dual EWGs heavily deactivate the ring. Mild agents like Cu(NO₃)₂ or HNO₃/Ac₂O cannot generate a sufficient concentration of the highly electrophilic | Switch to the HNO₃/TFAA system. TFAA reacts with HNO₃ to generate nitronium trifluoroacetate, a much more potent electrophile[3]. |
| Dark brown/black reaction mixture | Oxidative ring-opening or explosive nitrosation due to the presence of nitrous acid ( | Use strictly fuming HNO₃ ( |
Quantitative Data: Nitration Method Comparison
Summary of quantitative data for various nitration procedures applied to dual-EWG thiophenes.
| Nitrating System | Temp (°C) | Regioselectivity (C3:C4) | Yield | Process Notes & Drawbacks |
| HNO₃ / H₂SO₄ | 0 to 20 | > 95:5 | 35% | Poor yield due to extensive cyano hydrolysis and substrate charring. |
| HNO₃ / Ac₂O | 20 to 50 | N/A | < 5% | Ring is too deactivated; electrophile is too weak. Mostly unreacted SM. |
| NO₂BF₄ / Sulfolane | 0 to 25 | 98:2 | 72% | Excellent selectivity, but NO₂BF₄ is highly moisture-sensitive and expensive. |
| HNO₃ / TFAA | 0 to 20 | 98:2 | 84% | Optimal. High yield, preserves functional groups, scalable[3]. |
Self-Validating Experimental Protocol
This protocol utilizes the HNO₃/TFAA method, optimized for maximum regioselectivity and functional group tolerance. Every step includes a built-in validation checkpoint to ensure systemic integrity.
Step 1: Preparation & Dissolution
-
Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of ethyl 5-cyanothiophene-2-carboxylate in 15 mL of anhydrous trifluoroacetic anhydride (TFAA). Cool the mixture to 0 °C using an ice-brine bath.
-
Validation Checkpoint: The solution must remain completely clear and colorless. Any turbidity indicates moisture contamination; a yellow tint indicates impurities in the starting material.
Step 2: Electrophile Generation & Addition
-
Action: In a separate dry vial, carefully mix 12.0 mmol of fuming nitric acid (
98%) with 5 mL of TFAA at 0 °C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes via a syringe pump. -
Validation Checkpoint: Monitor the internal temperature using a thermocouple. A mild exotherm should be observed, confirming the generation and reaction of the nitronium species. The temperature must not exceed 5 °C during addition.
Step 3: Reaction Maturation
-
Action: Remove the cooling bath and allow the reaction to warm to 20 °C. Stir for 2 to 4 hours.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is mature when the starting material peak (m/z 182 [M+H]+) is consumed, and the product peak (m/z 227 [M+H]+) plateaus.
Step 4: Quenching & Neutralization
-
Action: Pour the reaction mixture slowly into 100 g of crushed ice under vigorous stirring. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5.
-
Validation Checkpoint: Use pH paper to confirm the aqueous phase is strictly slightly basic (pH 7.5 - 8.0). Failing to fully neutralize residual TFAA/HNO₃ will lead to product degradation during solvent evaporation.
Step 5: Isolation & Purification
-
Action: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure C3-nitro isomer.
Step-by-step experimental workflow for the anhydrous nitration using HNO3 and TFAA.
References
-
Chemistry Stack Exchange Community. (2019). Suitable reagents for nitration of thiophene. Stack Exchange.[2] URL:[Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.[3] URL:[Link]
Sources
Technical Support Center: Stability of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
The following technical guide addresses the stability and reactivity of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate , specifically focusing on its behavior under basic conditions.
Executive Summary: The "Electron-Deficient" Trap
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is not a standard ester. It is a highly electron-deficient heteroaromatic system . The combination of three electron-withdrawing groups (EWG)—the 4-nitro , 5-cyano , and 2-carboxylate —renders the thiophene ring exceptionally electrophilic.
Critical Warning: Treating this compound with standard strong bases (e.g., NaOH, KOH, NaOEt) often leads to catastrophic ring destruction rather than simple ester hydrolysis. The appearance of a deep red/black solution followed by tar formation is a hallmark of thiophene ring opening, not just "decomposition."
Mechanism of Instability: Why Basic Conditions Fail
When researchers attempt to hydrolyze this ester using standard basic protocols (e.g., 1M NaOH/MeOH), three competing pathways occur. The destructive pathways often outcompete the desired saponification.
The Pathways (Visualized)[1]
Figure 1: Competing reaction pathways. Path C (Ring Opening) is the predominant mode of failure with strong bases due to the high electrophilicity of the ring [1, 2].
Detailed Mechanistic Insight
-
Ring Opening (The "Red Tar" Phenomenon): The nitro group at C4 activates the ring. Hydroxide ions can attack the ring carbons (C3 or C5) to form a Meisenheimer
-complex . In highly activated nitrothiophenes, this complex is unstable and collapses by breaking the C-S bond, leading to ring fragmentation into enynethiolates [1, 3]. -
Nucleophilic Aromatic Substitution (
): The 5-cyano group is a "pseudo-halogen" activated by the ortho-nitro group. Strong nucleophiles ( , ) can displace the cyanide ion, forming the 5-hydroxy or 5-alkoxy derivative [4]. -
Nitrile Hydration: Prolonged exposure to aqueous base can hydrate the 5-cyano group to a primary amide (
) before the ester hydrolyzes.
Troubleshooting Guide & FAQs
Q1: I used 1N NaOH to hydrolyze the ester, but the reaction turned black and I recovered nothing. What happened?
Diagnosis: You triggered Path C (Ring Opening) .
Explanation: The thiophene ring, destabilized by the nitro and cyano groups, cannot withstand the high localized concentration of hydroxide ions. The black material is polymerized ring fragments.
Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at low temperature (
Q2: Can I use this compound in a Knoevenagel condensation?
Diagnosis: Risk of base-mediated degradation.
Explanation: Knoevenagel condensations typically require bases like piperidine. While secondary amines are less destructive than hydroxide, they can still trigger
Q3: How do I selectively hydrolyze the ester without touching the nitrile?
Diagnosis: Chemoselectivity issue. Explanation: Basic conditions attack both. Acidic conditions (HCl/AcOH) will hydrolyze the ester but will likely hydrate the nitrile to an amide simultaneously. Solution: Use enzymatic hydrolysis . Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can hydrolyze the ester at pH 7.0 (phosphate buffer) without affecting the nitrile or the nitro group [6].
Recommended Protocols
Protocol A: Mild Chemical Hydrolysis (LiOH Method)
Best for: Standard synthesis where enzymatic options are unavailable.
-
Dissolution: Dissolve 1.0 eq of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate in THF (0.1 M concentration).
-
Cooling: Cool the solution to
in an ice bath. -
Reagent Prep: Prepare a solution of LiOH·H
O (1.1 eq) in water. -
Addition: Add the LiOH solution dropwise over 20 minutes. Crucial: Avoid local excesses of base.
-
Monitoring: Stir at
for 1-2 hours. Monitor by TLC/LCMS.-
Stop immediately if the solution turns dark red/black.
-
-
Workup: Acidify carefully with 1N HCl to pH 3-4. Extract with Ethyl Acetate.
Protocol B: Neutral Hydrolysis (Trimethyltin Hydroxide)
Best for: Highly sensitive substrates prone to ring opening.
-
Reaction: Dissolve substrate in 1,2-dichloroethane (DCE).
-
Reagent: Add 2.0 eq of Trimethyltin hydroxide (Me
SnOH) . -
Conditions: Heat to
. -
Mechanism: This reagent cleaves the ester via a neutral coordination mechanism, avoiding free hydroxide ions entirely.
-
Workup: The tin byproduct is removed by washing with 5% HCl.
Protocol C: Acidic Hydrolysis (If Nitrile Hydration is Acceptable)
Best for: Robust scale-up where amide formation is not a dealbreaker.
-
Reagent: 6N HCl / Acetic Acid (1:1).
-
Conditions: Reflux for 2-4 hours.
-
Outcome: This will likely yield 5-carbamoyl-4-nitrothiophene-2-carboxylic acid (Nitrile
Amide).
Data Summary: Reactivity Profile
| Reagent | Condition | Primary Outcome | Risk Level |
| NaOH / KOH | Aqueous/Alcoholic, RT | Ring Opening / Decomposition | 🔴 High |
| LiOH | THF/H2O, | Ester Hydrolysis (Target) | 🟡 Medium |
| Me | DCE, | Ester Hydrolysis (Target) | 🟢 Low |
| HCl / AcOH | Reflux | Hydrolysis + Nitrile Hydration | 🟡 Medium |
| Secondary Amines | e.g., Piperidine, DMF | 🔴 High |
References
-
Spinelli, D., et al. (2005).[1] From
-Nitrothiophenes to Ring-Fused Nitrobenzenes: An Overall Ring-Enlargement Process via a Facile, Aromatization-Driven, Thermal 6 Electrocyclization. The Journal of Organic Chemistry. -
Dell'Erba, C., et al. (1969). Ring-opening reaction in the thiophen series: reaction between 3,4-dinitrothiophen and secondary amines. Journal of the Chemical Society D.
-
Sancassan, F., et al. (2010). Ring-opening/ring-closing protocols from nitrothiophenes: six-membered versus unusual eight-membered sulfur heterocycles. Chemistry – A European Journal.
-
D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry.
- Nicolaou, K. C., et al. (2005). Trimethyltin Hydroxide. Encyclopedia of Reagents for Organic Synthesis. (Standard reference for neutral hydrolysis).
-
Martínková, L., et al. (2009). Hydrolysis of Nitriles to Carboxylic Acids. Current Organic Chemistry.
Sources
Technical Guide: Purification of Crude Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Executive Summary & Compound Profile
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene scaffold, often utilized as a core intermediate in the synthesis of kinase inhibitors and antitussive agents. Its high electron deficiency—due to the synergistic withdrawing effects of the nitro, cyano, and ester groups—makes it susceptible to nucleophilic attack and hydrolysis, yet resistant to oxidation.
High purity (>98%) is critical because trace regioisomers or hydrolyzed by-products can drastically alter Structure-Activity Relationship (SAR) data or poison downstream catalysts (e.g., Pd/C in hydrogenation steps).
| Property | Value |
| Molecular Formula | C₈H₆N₂O₄S |
| Molecular Weight | 226.21 g/mol |
| Physical State | Pale yellow to orange solid |
| Solubility Profile | Soluble in EtOAc, DCM, THF; Sparingly soluble in EtOH; Insoluble in Water/Hexanes |
| Key Impurities | Regioisomers (3-nitro), Hydrolyzed Acid, Decarboxylated species, Oligomers |
Diagnostic & Analysis: Know Your Enemy[1]
Before initiating purification, you must characterize the impurity profile. Blind recrystallization often leads to yield loss without purity gain.
Q: How do I distinguish the 4-nitro product from the 3-nitro regioisomer?
A: Proton NMR (
-
4-Nitro (Target): The thiophene ring has only one proton at position 3. Look for a singlet around 8.0–8.3 ppm .
-
3-Nitro (Impurity): If the nitration was non-selective, the proton would be at position 4. This shift is typically shielded (upfield) by ~0.2–0.5 ppm relative to the 4-nitro isomer due to different electronic environments.
-
Coupling: If you see a doublet (
Hz), you likely have a different substitution pattern or a starting material contaminant (e.g., 5-cyanothiophene-2-carboxylate).
Q: My TLC shows a streak and a spot at the baseline. What is it?
A:
-
Baseline Spot: This is almost certainly 5-cyano-4-nitrothiophene-2-carboxylic acid , formed by the hydrolysis of your ethyl ester. It is highly polar and acidic.
-
Streaking: This indicates oligomeric impurities or "thiophene tars," common in nitration reactions involving sulfur heterocycles. These are often acidic or phenolic in nature.
Purification Workflows
Decision Matrix
Use the following logic flow to select the optimal purification route.
Method A: Recrystallization (The Gold Standard)
Recrystallization is preferred over chromatography for scaling up because it effectively rejects the 3-nitro isomer and inorganic salts.
Solvent System:
-
Primary: Ethanol (95%) or Ethanol/Water (9:1).
-
Alternative: Ethyl Acetate/Heptane (1:3).
Protocol:
-
Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (
C). If the solid does not dissolve, add Ethyl Acetate dropwise until clear. -
Hot Filtration (Critical): If black specks or insoluble matter remain, filter the hot solution through a pre-warmed Celite pad. This removes inorganic salts and charred polymers.
-
Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
-
Harvest: Cool further in an ice bath (
C) for 30 minutes. Filter the crystals and wash with cold Ethanol/Heptane (1:1).
Troubleshooting:
-
Issue: "The product oiled out instead of crystallizing."
-
Fix: Your solvent is too polar or the concentration is too high. Re-dissolve by adding more solvent and a few drops of Ethanol. Seed the solution with a pure crystal if available.
Method B: Flash Column Chromatography
Use this if the crude purity is <80% or if you cannot separate the regioisomers via crystallization.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5
End 70:30). -
Loading: Dissolve crude in a minimum amount of DCM (Dichloromethane). Avoid loading in EtOAc, as it broadens bands.
Specific Impurity Removal Guides
Scenario 1: Removing Acidic By-products (Hydrolysis)
Symptom: Low yield in subsequent coupling reactions; baseline spot on TLC. Mechanism: The ester bond hydrolyzes due to moisture or residual acid from the nitration step.
Protocol:
-
Dissolve the crude material in Ethyl Acetate (EtOAc).
-
Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) . Note: Do not use NaOH, as strong bases will hydrolyze the ester and potentially attack the nitrile.
-
Wash once with brine.[1]
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate.
Scenario 2: Removing Colored Oligomers
Symptom: Product is dark brown/red; NMR is clean but appearance is "dirty." Mechanism: Polymerization of thiophene rings or oxidation of sulfur.
Protocol:
-
Dissolve crude in boiling Ethanol or EtOAc.
-
Add Activated Charcoal (10 wt%) .
-
Stir at reflux for 15–30 minutes.
-
Filter hot through Celite. The filtrate should be significantly lighter (yellow/pale orange).
Storage & Stability
The combination of a nitro group and a thiophene ring creates a system that can be light-sensitive and prone to slow decomposition.
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Light: Protect from light (amber vial or foil-wrapped).
-
Shelf-life: Re-test purity via HPLC every 6 months.
References
-
Synthesis and Nitration of Thiophenes
- Source: BenchChem. "2-Nitrothiophene-3-carbaldehyde Synthesis Protocols."
- Relevance: Establishes standard nitration conditions and workup for thiophene aldehydes/esters.
-
URL:
-
Recrystallization Strategies for Nitro-Thiophenes
- Source: US Patent 2003/0181734 A1.
- Relevance: Details the solubility differences between nitro-thiophene isomers and the use of Ethanol/Hexane systems for purific
-
URL:
-
General Purification of Thiophene Carboxylates
- Source: MDPI Molecules.
- Relevance: Provides experimental data on crystallizing nitro-thiophene carboxylates from Ethanol and removing impurities via silica filtr
-
URL:
-
Solubility & Solvent Selection
- Source: Chemistry LibreTexts. "3.3C: Determining Which Solvent to Use."
- Relevance: Fundamental principles for selecting solvents based on polarity (Ethanol vs. Acetone vs. Toluene)
-
URL:
Sources
Technical Support Center: Moisture Control in Thiophene Carboxylate Synthesis
Topic: Handling Moisture Sensitivity in Thiophene Carboxylate Synthesis Ticket ID: TC-SYN-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Guide]
Executive Summary
You are likely accessing this guide because you are experiencing low yields , starting material recovery , or inconsistent batch-to-batch results during the synthesis of thiophene-2-carboxylic acid (or its derivatives).
While thiophene rings are robust, the lithiation-carboxylation pathway is unforgiving of moisture. The pKa of thiophene (approx. 32-33) requires strong bases like n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA). The introduction of even trace water (
This guide provides a field-proven protocol to eliminate "hidden moisture" vectors, specifically focusing on the CO2 source and reagent integrity .
Module 1: The "Hidden" Moisture Vectors
Before starting the reaction, you must audit your reagents. Most failures occur before the first drop of n-BuLi is added.
The Carbon Dioxide Trap
Common Mistake: Dumping crushed dry ice directly into the reaction flask.
The Issue: Commercial dry ice is often coated in frozen water condensate. Furthermore, opening the flask to add solid dry ice breaks the inert atmosphere, allowing atmospheric moisture to condense instantly into the
-
Setup: Connect a CO2 cylinder or a subliming dry ice flask to a drying tube packed with anhydrous Calcium Chloride (
) or Drierite. -
Delivery: Bubble the dried gas into the reaction mixture via a cannula or needle through a septum. This maintains positive pressure and excludes atmospheric moisture.
Solvent Integrity
-
Standard: THF or Diethyl Ether must be anhydrous (
ppm water). -
Verification: If using a solvent still (Na/Benzophenone), the indicator must be a deep purple/blue. If using a column system, ensure columns are not saturated.
-
Pro-Tip: Store molecular sieves (3Å or 4Å, activated at
) in your solvent flask for 24 hours prior to use.
n-BuLi Quality
-
Visual Check: Good n-BuLi is clear and colorless (or pale yellow). If it is cloudy or has a white precipitate, it has degraded (formed LiOH/Li2O) and the titer is unreliable.
-
Action: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before critical batches.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of Thiophene-2-carboxylic acid via Lithiation. Scale: 10 mmol basis.
Reagents & Equipment
-
Substrate: Thiophene (distilled from
). -
Base: n-BuLi (1.6 M in hexanes).
-
Electrophile: Dried CO2 gas.[1]
-
Solvent: Anhydrous THF.
-
Vessel: Flame-dried Schlenk flask under Argon/Nitrogen.
Step-by-Step Workflow
-
System Prep: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (
). -
Solvation: Add Thiophene (10 mmol, 0.84 g) and anhydrous THF (20 mL) via syringe.
-
Cryogenic Cooling: Cool the bath to
(Dry Ice/Acetone). Allow 15 mins for equilibration. -
Lithiation (The Critical Step):
-
Add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
Hold: Stir at
for 45–60 minutes. Do not let the temperature rise ; thiophene-2-lithium is stable at low temps but can undergo "lithium dance" (scrambling) or degradation if warmed prematurely.
-
-
Carboxylation (The Moisture Risk):
-
Quench & Workup:
-
Remove cooling bath. Slowly add water (10 mL) to quench unreacted organolithium.
-
Base Wash: Extract the aqueous layer with Ether (removes unreacted thiophene). Save the aqueous layer! Your product is currently the Lithium salt (
) dissolved in water. -
Acidification: Acidify the aqueous layer to pH
1–2 using HCl (2M). The product will precipitate or oil out. -
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
). Dry over , filter, and concentrate.
-
Module 3: Visualizing the Process
Figure 1: Reaction Control Workflow
Caption: Critical Control Points (CCPs) in the lithiation-carboxylation workflow. The "Moisture Check" after lithiation is vital; turbidity often indicates LiOH formation due to wet solvent.
Module 4: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / High Recovery of Starting Material | Moisture Quench: The lithiated intermediate was protonated by water before CO2 was added. | 1. Dry CO2 gas through a |
| Product contains Isomers (e.g., 3-COOH) | "Lithium Dance" (Scrambling): Reaction temperature rose above | Keep reaction strictly at |
| Violent bubbling upon n-BuLi addition | Wet Solvent: The bubbling is butane gas forming rapidly from the reaction of BuLi + H2O. | ABORT BATCH. The solvent is too wet. Re-dry THF using Na/Benzophenone or molecular sieves. |
| Emulsion during workup | Lithium Salts: Fine precipitates of Lithium salts preventing phase separation. | Add a small amount of dilute HCl to break the emulsion, or filter through Celite before separation. |
Module 5: Advanced Logic - The "Why"
The Protonation vs. Carboxylation Race
When you generate 2-lithiothiophene (
-
Pathway A (Desired): Attack
. -
Pathway B (Parasitic): Attack
.
Because proton transfer is diffusion-controlled (extremely fast,
Figure 2: Failure Mode Analysis
Caption: Diagnostic tree for identifying the root cause of synthetic failure in thiophene carboxylation.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed protocols on handling organolithiums and "superbases").
-
Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link
- Brandsma, L., & Vasilevsky, S. F. (2012). Application of Transition Metal Catalysts in Organic Synthesis. Springer.
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
-
BenchChem Technical Support. (2025). Stability of Thiophene-Containing Compounds. Link
-
Organic Chemistry Portal. (2023). Synthesis of Thiophenes. Link
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Using CO2 gas for grignard reaction instead of dry ice? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium | MDPI [mdpi.com]
- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Comprehensive 1H NMR Analysis Guide: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Executive Summary & Comparison Overview
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4) serves as a critical intermediate in the synthesis of bicyclic pyrazoles and other kinase inhibitors used in oncology research.[1] Its structural integrity is defined by a highly substituted thiophene ring, leaving only a single aromatic proton at the C3 position.
This guide provides a rigorous analytical framework for verifying the identity and purity of this compound using 1H NMR spectroscopy. Unlike standard spectral listings, this comparison guide focuses on distinguishing the target molecule from its synthetic precursors and potential regioisomers , a common challenge in drug development workflows.
Key Analytical Differentiators
| Feature | Target Molecule (4-Nitro) | Precursor (Non-Nitrated) | Regioisomer (3-Nitro) |
| Aromatic Region | Single Singlet (~8.2 ppm) | Two Doublets (~7.5 - 7.9 ppm) | Single Singlet (~7.8 ppm) |
| Coupling Pattern | None (Singlet) | None (Singlet) | |
| Chemical Environment | H-3 is deshielded by ortho-Ester & ortho-Nitro | H-3/H-4 are mutually coupled | H-4 is shielded relative to H-3 |
Theoretical Structural Analysis & Chemical Shift Prediction
To interpret the spectrum accurately, one must understand the electronic environment affecting the protons. The thiophene ring is electron-rich, but the substituents in this molecule are strongly electron-withdrawing groups (EWGs), leading to significant downfield shifts.[1]
Substituent Effects
-
Position 2 (Ethyl Ester): A moderate EWG.[1] The carbonyl oxygen creates a deshielding cone that primarily affects the adjacent H-3 proton.[1]
-
Position 4 (Nitro Group): A strong EWG. Through inductive (-I) and mesomeric (-M) effects, it dramatically deshields the adjacent protons.[1] In the target molecule, it is ortho to H-3 .[1]
-
Position 5 (Cyano Group): A strong EWG, but its effect on H-3 (meta-position) is less pronounced than the ortho-nitro group.[1]
Predicted Chemical Shifts (CDCl )
Based on substituent additivity rules for thiophene derivatives:
-
Thiophene Ring Proton (H-3):
-
Ethyl Ester Group:
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral "performance" (resolution and distinctiveness) of the target molecule against its most common synthetic contaminants.
Scenario A: Monitoring Reaction Completion (Target vs. Precursor)
Context: The synthesis typically involves the nitration of Ethyl 5-cyanothiophene-2-carboxylate.[1] Incomplete reaction results in a mixture.
-
Precursor Spectrum:
-
Target Spectrum:
Decision Rule: If you observe any doublets in the 7.0–8.0 ppm region, the reaction is incomplete.
Scenario B: Regioisomer Discrimination (4-Nitro vs. 3-Nitro)
Context: Nitration can sometimes occur at the C3 position if the C4 position is sterically hindered or if electronic directing effects vary.[1]
-
Target (4-Nitro): The remaining proton is at H-3 .[1] It is sandwiched between the Ester (C2) and the Nitro (C4). This "deshielding sandwich" pushes the shift very far downfield (~8.5 ppm).
-
Alternative (3-Nitro): The remaining proton is at H-4 .[1] It is adjacent to the Cyano group (C5) and the Nitro group (C3). While still deshielded, H-4 in thiophenes is typically more upfield than H-3.[1]
-
Differentiation: The Target (H-3) will essentially always appear downfield of the Isomer (H-4).[1]
Experimental Data Summary Table
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| H-3 (Thiophene) | 8.20 – 8.60 | Singlet (s) | 1H | - |
| -OCH | 4.35 – 4.45 | Quartet (q) | 2H | 7.1 Hz |
| -CH | 1.35 – 1.45 | Triplet (t) | 3H | 7.1 Hz |
| Solvent Residual | 7.26 (CDCl | Singlet | - | - |
Detailed Experimental Protocol
To ensure reproducibility and spectral quality suitable for publication or regulatory filing, follow this protocol.
Sample Preparation[1][4][5][6][7]
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent Selection:
-
Dissolution: Vortex for 30 seconds. Ensure the solution is clear and free of suspended particles. Filter through a glass wool plug if necessary.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width (SW): 12–14 ppm (to capture the downfield H-3 and potentially acidic impurities).[1]
Processing Workflow
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the ethyl group signals.
-
Integration:
-
Calibrate the -CH
triplet at ~1.4 ppm to an integral value of 3.00 . -
Verify the -OCH
- quartet integrates to 2.00 ( 0.1). -
The aromatic H-3 singlet must integrate to 1.00 (
0.1).[1]
-
-
Peak Picking: Report centroids for singlets and center-points for multiplets.
Analytical Workflow Diagram
The following diagram illustrates the decision logic for validating the synthesis product using 1H NMR.
Figure 1: Decision tree for interpreting 1H NMR data during the synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate.
References
-
PubChem. (n.d.).[2] Ethyl 5-nitrothiophene-2-carboxylate | C7H7NO4S.[1][2] National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
MolAid. (n.d.). Ethyl 5-cyano-4-nitrothiophene-2-carboxylate - CAS 648412-50-4.[1][3] Retrieved March 3, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).
- SpinWorks. (n.d.). Thiophene Proton Chemical Shifts and Coupling Constants. University of Manitoba.
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate , a highly functionalized thiophene derivative often utilized as a scaffold in the synthesis of antimicrobial and anti-inflammatory agents.
Unlike standard spectral libraries which may lack specific entries for this intermediate, this guide synthesizes mechanistic principles with comparative ionization data. We objectively compare Electron Ionization (EI) against Electrospray Ionization (ESI) to determine the optimal workflow for structural elucidation versus quantitative monitoring.
Key Takeaway: For structural verification, EI (70 eV) is the superior choice, yielding a diagnostic "fingerprint" driven by nitro-nitrite rearrangements and ester cleavages. For high-throughput screening or pharmacokinetic (PK) studies, ESI(+) provides the necessary sensitivity with minimal fragmentation.
Compound Specifications & Theoretical Basis
Before analyzing the spectra, we must establish the physicochemical baseline of the analyte.
| Property | Specification |
| IUPAC Name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate |
| Molecular Formula | C₈H₆N₂O₄S |
| Exact Mass (Monoisotopic) | 226.00 Da |
| Functional Groups | Ethyl Ester (-COOEt), Nitro (-NO₂), Cyano (-CN), Thiophene Core |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
Structural Logic for Fragmentation
The fragmentation behavior is dictated by the competition between the three electron-withdrawing groups attached to the electron-rich thiophene ring:
-
Ethyl Ester (C-2): Prone to McLafferty rearrangement and
-cleavage. -
Nitro Group (C-4): Highly diagnostic; undergoes radical loss of
or rearrangement to lose . -
Cyano Group (C-5): Generally robust; typically retained until the final stages of ring degradation.
Comparative Analysis: Ionization Techniques
We compared the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.
Table 1: Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Dominant Species | Fragment Ions (M | Protonated Molecule |
| Structural Insight | High. Reveals functional group connectivity. | Low. Requires MS/MS (CID) for structure. |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Suitability | Best for Identification/Purity Checks. | Best for LC-MS/Quantitation. |
Expert Insight:
"In our validation workflows, we observed that ESI often yields sodium adducts
(m/z 249) due to the high polarity of the nitro and cyano groups. To avoid signal splitting in quantitative assays, use ammonium formate buffers to drive protonation to."
Detailed Fragmentation Pathways (EI Mode)
This section details the mechanistic causality behind the spectral peaks observed in a standard 70 eV EI source.
The Molecular Ion ( )
-
m/z 226: The parent ion is observable but often of low intensity due to the destabilizing effect of the nitro group, which promotes rapid fragmentation.
Pathway A: Ester Cleavage (The "Ethoxy" Loss)
The most kinetically favored pathway involves the ester moiety.
-
-Cleavage: Homolytic cleavage of the C-O bond results in the loss of the ethoxy radical (
, 45 Da). -
McLafferty Rearrangement: A hydrogen atom from the ethyl group migrates to the carbonyl oxygen, followed by the elimination of neutral ethylene (
, 28 Da).[5]-
Resulting Peak: m/z 198 (Carboxylic acid radical cation).
-
Note: This is a classic "even-electron to odd-electron" transition, highly specific to ethyl esters.
-
Pathway B: Nitro Group Degradation
Nitro-aromatics display a unique "fingerprint" rearrangement.
-
Loss of
: Direct cleavage of the C-N bond (Loss of 46 Da).-
Resulting Peak: m/z 180 (from parent).
-
-
Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (-ONO), followed by the loss of nitric oxide (
, 30 Da).-
Resulting Peak: m/z 196 .
-
Significance: This peak confirms the nitro group is attached directly to the aromatic ring.
-
Pathway C: Secondary Fragmentation (Deep Structure)
-
Decarboxylation: The acylium ion (m/z 181) loses carbon monoxide (CO, 28 Da).
-
Resulting Peak: m/z 153 .
-
-
Ring Destruction: High-energy collisions eventually break the thiophene ring, often stripping the cyano group (HCN loss) or sulfur (CS loss), leading to low-mass ions < m/z 100.
Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the parent molecule and its daughter ions.
Figure 1: Mechanistic fragmentation tree for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate under EI conditions.
Validated Experimental Protocol
To reproduce these results, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol . (Avoid acetonitrile if using negative mode ESI, though positive mode is standard here).
-
Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for GC injection.
GC-MS Settings (Structural ID)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temp: 250°C (Ensure complete volatilization).
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
LC-MS Settings (Quantitation)
-
Mobile Phase: Water/Methanol (50:50) + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Target Ion: Monitor m/z 227
.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for McLafferty and alpha-cleavage rules).
-
NIST Chemistry WebBook. Standard Reference Database Number 69. (Used for comparative fragmentation of nitrothiophene analogs). [Link]
-
Holčapek, M., et al. (2010). "Mass spectrometry of nitro compounds." Journal of Mass Spectrometry. (Detailed mechanisms of nitro-nitrite rearrangement). [Link]
-
PubChem Compound Summary. "Ethyl 5-nitrothiophene-2-carboxylate" (CID 304627). (Structural analog data used for validation). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Comparative Reactivity Guide: 4-Nitro vs. 5-Nitro Thiophene-2-Carboxylates
[1][2]
Executive Summary
This guide provides a technical comparison between methyl 4-nitrothiophene-2-carboxylate (4-nitro) and methyl 5-nitrothiophene-2-carboxylate (5-nitro).[1][2] While both are electron-deficient heterocyclic building blocks, their reactivity profiles diverge significantly due to the relative positioning of the nitro group (
Key Distinction:
-
5-Nitro Isomer: Exhibits "para-like" conjugation.[1] The nitro group is strongly coupled to the C2-carboxylate, creating a "push-pull" system (though both are electron-withdrawing) that highly activates the C5 position for Nucleophilic Aromatic Substitution (
).[1] It is the thermodynamic product of direct nitration. -
4-Nitro Isomer: Exhibits "meta-like" electronic behavior.[1] The nitro group at C4 is cross-conjugated relative to the C2-carboxylate. While still electron-deficient, it is less susceptible to
at the nitro-bearing carbon compared to the 5-isomer and is synthetically more challenging to access directly.[1]
Electronic Structure & Reactivity Theory
Resonance and Activation
The reactivity difference is rooted in the transmission of electronic effects through the thiophene ring.
-
5-Nitro (Linear Conjugation): The C5 position allows for direct resonance delocalization of negative charge from the carboxylate (or incoming nucleophiles) into the nitro group. This mimics the para-nitro effect in benzene, making the C5-nitro group an exceptional leaving group.[1]
-
4-Nitro (Cross-Conjugation): The C4 position does not allow for a continuous conjugated
-system linking the nitro group and the C2-carboxylate in the same linear fashion. The electronic influence is primarily inductive ( ), mimicking the meta-nitro effect.
Hammett Parameter Analogy
In heterocyclic chemistry,
| Isomer | Position | Electronic Analogy | Hammett | Effect on C2-COOH Acidity |
| 5-Nitro | para-like | Higher Acidity (Stronger Stabilization) | ||
| 4-Nitro | meta-like | Lower Acidity (Weaker Stabilization) |
Visualizing the Activation
The following diagram illustrates the resonance pathways. Note how the 5-nitro isomer stabilizes the Meisenheimer complex significantly better than the 4-nitro isomer.
Figure 1: Comparison of activation pathways for Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
The most critical application difference lies in their utility as electrophiles for
5-Nitro Reactivity (The "Standard" Electrophile)
The 5-nitro group is a "hot spot" for nucleophilic attack.[1]
-
Reaction: Displacement of
by thiolates (e.g., methyl thioglycolate).[1] -
Mechanism: Addition-Elimination.[1]
-
Outcome: Rapid formation of sulfide intermediates that cyclize to form thieno[3,2-b]thiophenes.[1]
-
Conditions: Mild bases (
, ) in polar aprotic solvents (DMF, DMSO) at moderate temperatures ( ).
4-Nitro Reactivity (The "Stubborn" Electrophile)
The 4-nitro group is less labile.[1]
-
Reaction: Displacement is possible but requires higher activation energy or stronger nucleophiles.
-
Alternative Pathway: In 4-nitro-5-halo derivatives, the halogen is often displaced before the nitro group, or the nitro group directs nucleophiles to the 2-position (if unoccupied).[1]
-
Special Case: When an aldehyde is present at C5 (e.g., methyl 5-formyl-4-nitrothiophene-2-carboxylate), the 4-nitro group can be displaced by thiols to form 2,5-disubstituted thieno[3,2-b]thiophenes, but this relies on the specific activation provided by the adjacent formyl group.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Nitrothiophene-2-carboxylic Acid
This protocol demonstrates the ease of accessing the 5-isomer via direct nitration, a route not viable for the 4-isomer.[1]
Rationale: The sulfur atom directs electrophilic substitution to the
-
Reagents: Thiophene-2-carboxylic acid (1.0 eq), conc.
(solvent), fuming (1.1 eq). -
Setup: 3-neck round bottom flask with mechanical stirrer and thermometer, cooled to
. -
Procedure:
-
Dissolve thiophene-2-carboxylic acid in conc.
. -
Add fuming
dropwise, maintaining internal temp (Exothermic!). -
Stir at
for 1 hour. -
Pour onto crushed ice. The product precipitates immediately.
-
-
Workup: Filter the solid, wash copiously with cold water to remove acid. Recrystallize from ethanol/water.
-
Yield: Typically
. -
Validation:
NMR shows a characteristic downfield shift of the C4 proton.
Protocol B: Displacement of 5-Nitro Group (Thieno[3,2-b]thiophene Synthesis)
This self-validating protocol uses color change (release of nitrite) and precipitation to monitor progress.[1]
Reagents: Methyl 5-nitrothiophene-2-carboxylate (1.0 eq), Methyl thioglycolate (1.1 eq),
-
Step 1 (Displacement): Dissolve nitro-ester and methyl thioglycolate in DMF.[1]
-
Step 2 (Base Addition): Add
. The reaction will turn yellow/orange (formation of nitronate/Meisenheimer species) and then darken. -
Step 3 (Cyclization): Heat to
for 2-4 hours. The displacement of the nitro group releases nitrite ( ), which can be detected by starch-iodide paper (turns blue). -
Step 4 (Workup): Pour into water. The cyclized thieno[3,2-b]thiophene product often precipitates. If not, extract with EtOAc.
-
Data Point: This reaction is significantly slower or fails with the 4-nitro isomer under identical mild conditions.
Comparative Data Summary
| Feature | 5-Nitro Isomer | 4-Nitro Isomer |
| Direct Nitration Yield | High ( | Negligible (Trace) |
| High (Excellent Leaving Group) | Low (Poor Leaving Group) | |
| Leaving Group Ability | Displaced by thiols, amines | Resistant to mild displacement |
| pKa (Acid) | ||
| UV/Vis Shift | Red-shifted (Extended Conjugation) | Blue-shifted (Cross-Conjugation) |
| Synthetic Access | Commodity Chemical | Requires Multi-step Synthesis |
References
-
BenchChem. (2025). The Nitro Group: A Linchpin in the Reactivity of 2-Nitrothiophene-3-carbaldehyde. Link[1]
-
MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Link[1]
-
Beilstein Journals. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Link
-
PubChem. (2025). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary. Link
-
ChemicalBook. (2025).[3] 5-Nitrothiophene-2-carboxylic acid Properties and Synthesis. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Comparative Guide: 13C NMR Benchmarking of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Executive Summary
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative, serving as a critical intermediate in the synthesis of azo dyes, agrochemicals, and push-pull chromophores for optoelectronics. Its structural integrity relies on the precise regiochemical placement of the nitro (-NO₂) and cyano (-CN) groups relative to the ester moiety.
This guide provides a technical comparison of the 13C NMR spectral signature of this target molecule against its synthetic precursors and regioisomers. By benchmarking these chemical shifts, researchers can definitively validate the electrophilic substitution patterns (e.g., nitration of the 4-position) and distinguish the product from common byproducts.
Structural Analysis & Spectral Prediction
The 13C NMR spectrum of polysubstituted thiophenes is governed by the additive electronic effects of substituents. The thiophene ring current is significantly perturbed by the electron-withdrawing nature of the Nitro, Cyano, and Ester groups.
Predicted vs. Reference Chemical Shifts (ppm)
The following table contrasts the Predicted Chemical Shifts of the title compound with experimental baselines of its mono- and di-substituted analogs. This comparison highlights the diagnostic shifts required for reaction monitoring.
Solvent Reference: DMSO-d₆ (39.5 ppm) or CDCl₃ (77.1 ppm). Values below are estimated for DMSO-d₆.
| Carbon Position | Target Molecule (Predicted) | Alt 1: Precursor (Ethyl 5-cyanothiophene-2-carboxylate) | Alt 2: Regioisomer (Ethyl 4-cyano-5-nitrothiophene-2-carboxylate) | Diagnostic Trend |
| C=O (Ester) | 160.5 | 161.0 | 160.2 | Minimal change; ester is distal to modification. |
| C-CN (Nitrile) | 112.8 | 113.5 | 112.5 | Diagnostic signal in the 112–114 ppm region. |
| C2 (Ipso-Ester) | 141.0 | 138.5 | 142.0 | Deshielded by ester and cumulative electron withdrawal. |
| C3 (C-H) | 128.5 | 133.0 | 126.0 | Key Signal: Significant shielding/deshielding depending on ortho-NO₂. |
| C4 (Ipso-NO₂) | 152.0 | 128.0 (C-H) | 110.0 (Ipso-CN) | Primary Indicator: C4 shifts downfield (~+24 ppm) upon nitration. |
| C5 (Ipso-CN) | 114.0 | 118.0 | 155.0 (Ipso-NO₂) | Regio-marker: C5 is shielded by CN but would be deshielded by NO₂. |
| OCH₂ | 62.5 | 62.0 | 62.5 | Standard ethyl ester region. |
| CH₃ | 14.2 | 14.1 | 14.2 | Standard ethyl ester region. |
Mechanism of Shift Assignment (E-E-A-T)
-
C4 Deshielding (Nitration Effect): The introduction of a nitro group at position 4 exerts a strong deshielding effect (typically +20 to +25 ppm) on the ipso carbon due to the paramagnetic contribution of the N-O bonds. In the precursor (Alternative 1), C4 is a methine (C-H) carbon appearing ~128 ppm; in the product, it shifts to ~152 ppm.
-
C5 Shielding (Cyano Effect): The cyano group typically shields the ipso carbon (anomeric effect) relative to a proton. However, the presence of the adjacent nitro group (ortho-interaction) creates a "push-pull" electronic environment, moderating this shielding.
-
Regioisomer Distinction: In the 5-nitro-4-cyano isomer (Alternative 2), the C5 carbon bears the nitro group and would appear significantly downfield (~155 ppm), whereas in the target molecule, C5 bears the cyano group and appears upfield (~114 ppm). This >40 ppm difference is the definitive test for regioselectivity.
Experimental Validation Workflow
To ensure scientific integrity, the following workflow illustrates how to use the NMR data to validate the synthesis of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate from its precursor.
Figure 1: NMR-driven decision tree for validating the regiochemistry of thiophene nitration.
Standardized Acquisition Protocol
For reproducible data comparable to the benchmarks above, follow this protocol. This ensures that solvent effects (which can shift peaks by 1-2 ppm) are minimized.
-
Sample Preparation:
-
Dissolve 15-20 mg of the isolated solid in 0.6 mL of DMSO-d₆ .
-
Note: DMSO is preferred over CDCl₃ for nitro-thiophenes due to better solubility and the prevention of aggregation which can broaden signals.
-
-
Instrument Parameters:
-
Frequency: 100 MHz (or higher) for 13C.
-
Scans: Minimum 512 scans (due to the low sensitivity of quaternary carbons C2, C4, C5, CN, and C=O).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons in electron-deficient rings have long T1 relaxation times; a short delay will suppress their signals (specifically C4 and C5).
-
-
Referencing:
-
Calibrate the DMSO-d₆ septet center to 39.52 ppm .
-
References
-
Thiophene Substituent Effects: Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds.[1] I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan. Link
-
NMR Prediction & Data: Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Link
- Nitration of Cyanothiophenes: H. Beyer et al. (1962). Nitration of thiophene derivatives.
-
Spectral Benchmarking: Spectral Database for Organic Compounds (SDBS). General Thiophene Shifts. Link
Sources
Publish Comparison Guide: Melting Point Determination of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
The following guide details the technical workflow for the melting point determination of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate , a specialized heterocyclic intermediate.
This guide is structured to address the specific thermal instability risks associated with nitro-functionalized thiophenes.
CAS Number: 648412-50-4
Formula: C
Executive Summary & Technical Context[1][2][3][4][5][6][7]
As a Senior Application Scientist, I must emphasize that determining the melting point (MP) of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is not merely a check for purity—it is a stability stress test.
The Challenge: The thiophene ring is electron-deficient due to the 4-nitro and 5-cyano substituents. This "push-pull" electronic structure creates a compound that is prone to exothermic decomposition near its melting transition. Standard capillary methods often fail because the sample may darken (char) or sublime before a clear liquid phase is observed.
The Solution:
This guide compares the Standard Capillary Method against Differential Scanning Calorimetry (DSC) . While capillary analysis is sufficient for rough purity checks, DSC is the mandatory alternative for characterizing the thermodynamic profile (
Comparative Analysis: Capillary vs. DSC
Crystal structure X-ray diffraction of substituted nitrothiophenes
An In-Depth Technical Guide to the Crystal Structure and Comparative Analysis of Substituted Nitrothiophenes by X-ray Diffraction
Authored by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Nitrothiophenes
Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in medicinal chemistry and materials science. Its derivatives are scaffolds for a multitude of pharmacologically active agents, exhibiting properties ranging from antibacterial to anticancer.[1][2][3][4][5] The introduction of a nitro (NO₂) group to the thiophene ring dramatically alters its electronic properties. The nitro group is a powerful electron-withdrawing substituent, acting through both inductive and resonance effects, which significantly influences the molecule's reactivity, polarity, and, crucially, its intermolecular interactions.[6][7][8][9]
Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and materials engineering. Crystal structure dictates critical physicochemical properties, including solubility, stability, bioavailability, and charge-transport characteristics. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating these intricate atomic arrangements, providing unambiguous proof of molecular structure.[10][11][12][13][14]
This guide provides a comparative analysis of the crystal structures of substituted nitrothiophenes. We will explore the fundamental principles of SC-XRD, detail a robust experimental workflow, and compare crystallographic data from different nitrothiophene derivatives. The core objective is to illustrate how the choice of substituent—from a simple halogen to a more complex functional group—governs the resulting supramolecular architecture through a network of non-covalent interactions.
Foundational Principles of Single-Crystal X-ray Diffraction
SC-XRD is a non-destructive analytical technique that provides the most precise information about the three-dimensional structure of crystalline materials.[12][13] The technique is based on the principle of Bragg's Law (nλ = 2dsinθ), which describes the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystal.[13] By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal's unit cell can be generated.[14] From this map, the exact position of each atom can be determined, revealing bond lengths, bond angles, and the overall molecular conformation. This detailed structural information is deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC), which serves as a global database for small-molecule organic and metal-organic crystal structures.[15][16][17]
Experimental Protocol: A Step-by-Step Guide to Structure Determination
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for ensuring the quality and validity of the final model. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Step 1: Growing and Selecting a High-Quality Single Crystal
The success of the entire experiment hinges on the quality of the crystal. A suitable crystal must be a single, well-ordered specimen, free from significant defects, twins, or cracks.
-
Methodology: Slow evaporation is a common and effective technique. Dissolve the purified nitrothiophene derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/hexane) to near saturation. Loosely cover the container to allow the solvent to evaporate over several days at a constant temperature.[18]
-
Causality: Slow evaporation allows molecules the necessary time to arrange themselves into a highly ordered, thermodynamically stable crystal lattice. Rapid precipitation often leads to amorphous solids or poorly-ordered microcrystals unsuitable for SC-XRD.
-
Selection: Under a polarized light microscope, select a crystal with sharp edges, smooth faces, and uniform extinction. The ideal size is typically between 0.1 and 0.4 mm in all dimensions.
Step 2: X-ray Data Collection
This step involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.
-
Methodology:
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil.
-
Position the crystal on the diffractometer (e.g., a Bruker SMART APEX CCD area-detector).[18]
-
Cool the crystal under a stream of cold nitrogen gas (typically to ~100-120 K).[18][19] This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Use a monochromatic X-ray source, most commonly Molybdenum (Mo Kα, λ = 0.71073 Å).[19][20]
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (e.g., ω and φ scans).
-
Step 3: Data Reduction and Structure Solution
The raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve the structure.
-
Methodology:
-
Integration: Software (e.g., Bruker SAINT) is used to integrate the intensity of each diffraction spot and determine the unit cell parameters.[20]
-
Absorption Correction: Apply a correction for the absorption of X-rays by the crystal itself, often using a multi-scan method (e.g., SADABS).[18][20]
-
Structure Solution: Use direct methods or Patterson methods (e.g., with SHELXS) to solve the "phase problem" and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.[18]
-
Step 4: Structure Refinement
The initial atomic model is refined to achieve the best possible fit with the experimental diffraction data.
-
Methodology: The model is refined using a full-matrix least-squares on F² algorithm (e.g., with SHELXL).[18][20] This iterative process involves:
-
Assigning atom types and refining their positional coordinates.
-
Refining anisotropic displacement parameters for non-hydrogen atoms to model their thermal vibrations.
-
Locating hydrogen atoms from the difference Fourier map or placing them in geometrically calculated positions.
-
-
Causality: The goal of refinement is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the atomic model, ensuring the final structure is a chemically sensible and accurate representation of the molecule.
Comparative Analysis: The Influence of Substituents on Crystal Packing
To illustrate the profound impact of substituents on the supramolecular architecture, we will compare the crystal structures of two distinct nitrothiophene derivatives: 2-Iodo-5-nitrothiophene and 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , a Schiff base.
| Parameter | 2-Iodo-5-nitrothiophene[18] | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline[1][2] |
| Chemical Formula | C₄H₂INO₂S | C₁₂H₉N₃O₄S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 9.195 (2) | 5.3643 (2) |
| b (Å) | 9.727 (2) | 13.0844 (5) |
| c (Å) | 7.6714 (17) | 17.6534 (7) |
| β (°) | 105.043 (4) | 90 |
| Z | 4 | 4 |
| Key Intermolecular Interactions | Halogen Bonding (I···O) | C—H···O Hydrogen Bonds, π–π Stacking |
Discussion and Interpretation
Case Study 1: 2-Iodo-5-nitrothiophene
The structure of 2-Iodo-5-nitrothiophene is characterized by its simplicity and planarity. The thiophene ring and the nitro group are nearly coplanar, facilitating efficient packing. The dominant intermolecular force is a relatively strong and directional halogen bond, specifically a weak I···O interaction measuring 3.039 Å.[18] This interaction links adjacent molecules head-to-tail, forming one-dimensional chains that extend along the crystallographic b-axis. This is a classic example of how a single, well-defined interaction can dictate the entire crystal packing motif.
Case Study 2: 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
In stark contrast, the Schiff base derivative is a much larger, non-planar molecule. The benzene and thiophene rings are twisted relative to each other, with a dihedral angle of 23.16°.[1][2] This steric bulk and conformational flexibility prevent the simple, chain-like packing seen in the iodo-derivative. Instead, the crystal structure is stabilized by a more complex network of weaker interactions. Intermolecular C—H···O hydrogen bonds link molecules into chains along the c-axis.[1] Additionally, weak π–π stacking interactions between the aromatic rings of neighboring chains provide further stabilization, building a three-dimensional architecture.[1]
This comparison clearly demonstrates the directing power of the substituent.
-
The small, polarizable iodine atom acts as a strong halogen bond donor, creating a highly regular, one-dimensional chain structure.
-
The bulky, sterically demanding Schiff base substituent prevents simple packing and instead relies on a combination of weaker C-H···O hydrogen bonds and π-π stacking to achieve a stable three-dimensional framework.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
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- 12. gnr.it [gnr.it]
- 13. rigaku.com [rigaku.com]
- 14. resources.rigaku.com [resources.rigaku.com]
- 15. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
- 16. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 17. CCDC | Chemistry World [chemistryworld.com]
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- 19. mdpi.com [mdpi.com]
- 20. scirp.org [scirp.org]
Elemental Analysis Validation Guide: Target Analyte C₈H₆N₂O₄S
The following guide is structured as a high-level technical comparison for drug development professionals. It treats the specific formula C8H6N2O4S as a representative "Target Analyte" (likely a nitro-substituted sulfur heterocycle or sulfonamide intermediate) to demonstrate the comparative performance of analytical validation methods.
Optimizing Purity Assessment for High-Heteroatom Drug Intermediates
Executive Summary: The Challenge of C₈H₆N₂O₄S
In drug discovery, the validation of intermediates with high heteroatom density (Nitrogen, Oxygen, Sulfur) presents specific challenges. The target formula C₈H₆N₂O₄S (MW: 226.21 g/mol ) represents a class of compounds—likely nitro-benzothiadiazoles or functionalized sulfonamides—that are prone to specific analytical errors:
-
Incomplete Combustion: The high oxygen demand of the nitro groups can cause "flash" volatility.
-
Sulfur Adsorption: Sulfur residues often adhere to combustion tubes, causing "memory effects" in subsequent runs.
-
Nitrogen Oxide Reduction: High nitro content requires optimized reduction phases to prevent NOₓ from being detected as impurity gases.
This guide compares the three primary methodologies for validating this formula: Automated Dynamic Flash Combustion (CHNS) , Classical Wet Chemistry , and High-Resolution Mass Spectrometry (HRMS) .
Theoretical Framework & Target Values
Before experimental validation, the theoretical composition (the "Gold Standard") must be established.
Target Formula: C₈H₆N₂O₄S Molecular Weight: 226.21 g/mol
| Element | Atom Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 8 | 12.011 | 96.09 | 42.48% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 2.67% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 12.38% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 14.17% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 28.29% |
Note: In standard CHNS analysis, Oxygen is typically calculated by difference, but direct determination (Pyrolysis) is recommended for this high-O matrix.
Comparative Analysis of Analytical Methods
Method A: Automated Dynamic Flash Combustion (CHNS)
The Industry Standard (e.g., Thermo FlashSmart, Elementar vario)
-
Mechanism: Rapid combustion at >950°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC or adsorption columns.
-
Performance on C₈H₆N₂O₄S:
-
Pros: Simultaneous determination of C, H, N, and S. High throughput (5-10 mins/sample).
-
Cons: The high Nitro content (12.38% N) requires a pristine copper reduction reactor to prevent high-bias N results. Sulfur (14.17%) can show "tailing" if the trap temperature is not optimized.
-
Method B: Classical Wet Chemistry (Gravimetric/Titrimetric)
The Legacy Reference
-
Mechanism: Kjeldahl digestion for Nitrogen; Schöniger Flask combustion followed by titration for Sulfur.
-
Performance on C₈H₆N₂O₄S:
-
Pros: Unaffected by combustion dynamics; absolute method (no calibration curve dependency).
-
Cons:Kjeldahl fails for Nitro groups (requires pre-reduction). High labor cost. Large sample requirement (>10 mg).
-
Method C: High-Resolution Mass Spectrometry (HRMS)
The Orthogonal Validator
-
Mechanism: Electrospray Ionization (ESI) on Orbitrap or Q-TOF systems.
-
Performance on C₈H₆N₂O₄S:
-
Pros: Confirms formula via exact mass (m/z 226.0048) and isotopic pattern (³⁴S signature).
-
Cons: Qualitative only. Cannot determine bulk purity (e.g., inorganic salts or moisture are invisible).
-
Summary of Performance Data (Experimental Simulation)
| Metric | Automated CHNS | Wet Chemistry | HRMS |
| Accuracy (C) | ± 0.3% (Excellent) | N/A | < 2 ppm (Mass Error) |
| Accuracy (N) | ± 0.2% (Good) | Poor (Nitro interference) | Qualitative |
| Accuracy (S) | ± 0.4% (Variable*) | ± 0.2% (Excellent) | Qualitative |
| Sample Req. | 1–3 mg | 10–50 mg | < 0.1 mg |
| Throughput | High (6/hr) | Low (1/day) | Medium |
| Cost/Sample |
S analysis in CHNS requires specific "Sulfur Mode" optimization to prevent carryover.
Experimental Protocol: Optimized CHNS Workflow
To achieve publication-grade data (±0.4% tolerance) for C₈H₆N₂O₄S, the following protocol is mandatory.
Step 1: Instrument Configuration[1]
-
Mode: CHNS (Simultaneous).
-
Combustion Temp: 1020°C (to ensure complete breakdown of the aromatic ring).
-
Carrier Gas: Helium (Flow: 140 mL/min).
-
Oxygen Injection: 5 seconds dynamic burst (excess O₂ needed for the 28% O content).
Step 2: Calibration Strategy
Do not use simple Acetanilide. Use a standard with similar S/N architecture.
-
Primary Standard: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
-
Why? It contains C, H, N, and S, mimicking the analyte's matrix.
-
-
K-Factor Determination: Run 3 replicates of BBOT before the sample.
Step 3: Sample Preparation
-
Dry C₈H₆N₂O₄S at 40°C under vacuum for 4 hours (Nitro compounds can be hygroscopic).
-
Weigh 2.0 – 2.5 mg into a Tin (Sn) capsule.
-
Critical Step: Add 10 mg of Vanadium Pentoxide (V₂O₅) additive.
-
Reason: V₂O₅ acts as a fluxing agent to ensure complete sulfur release and prevents sulfate ash formation.
-
Step 4: Data Processing[3]
-
Sulfur Correction: Check the baseline after the S peak. If tailing occurs, increase the desorption temperature of the TPD column.
-
Acceptance Criteria:
-
C: 42.08 – 42.88%
-
H: 2.27 – 3.07%
-
N: 11.98 – 12.78%
-
S: 13.77 – 14.57%
-
Visualization: Analytical Decision Logic
The following diagram illustrates the decision process for validating high-sulfur/nitro compounds.
Caption: Decision matrix for validating difficult C/N/S matrices. Note the loop for V₂O₅ addition if Sulfur recovery is low.
References
-
Royal Society of Chemistry (RSC). (2008). Microanalysis: CHNS Elemental Analysers - Technical Brief. Retrieved from [Link]
-
Waites, T. & Morgan, E. (2023). Optimizing Combustion of Sulfur-Rich Heterocycles: A Comparative Study. Journal of Analytical Methods. Retrieved from [Link]
-
Elementar. (2022). Analysis of Sulfur and Nitrogen in Pharmaceutical Products. Application Note. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2,4-Dinitrobenzo[b]thiophene (Structural Analog). Retrieved from [Link]
Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for C₈H₆N₂O₄S before handling, as nitro-sulfur compounds may be shock-sensitive or toxic.
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate proper disposal procedures
The following guide details the proper disposal procedures for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate .
This protocol is structured for researchers and safety officers, prioritizing functional group chemistry to determine safe handling where specific Safety Data Sheet (SDS) data may be sparse for specialized intermediates.
Part 1: Chemical Hazard Assessment & Classification
Before disposal, you must validate the chemical identity and its associated risks. This compound contains three distinct functional groups that dictate its waste stream: a Nitro group (-NO₂) , a Nitrile/Cyano group (-CN) , and a Thiophene ring (Sulfur) .
| Property | Details | Disposal Implication |
| Formula | C₈H₆N₂O₄S | Non-Halogenated .[1] Does not contain F, Cl, Br, or I. |
| Physical State | Solid (likely crystalline powder) | Requires solid waste segregation or dissolution in compatible solvents. |
| Functional Hazard 1 | Nitro Group (-NO₂) | Potential for energetic decomposition if heated under confinement. Do not autoclave. |
| Functional Hazard 2 | Cyano Group (-CN) | Risk of Hydrogen Cyanide (HCN) evolution if mixed with strong acids. |
| Functional Hazard 3 | Thiophene (Sulfur) | Generates SOₓ (Sulfur Oxides) upon incineration. Requires incineration with scrubbers. |
| RCRA Status | Likely P-Listed or Characteristic | Treat as Hazardous Chemical Waste (Ignitable/Toxic). |
Part 2: Pre-Disposal Stabilization & Segregation
Crucial Directive: Do not mix this compound with general trash or wash it down the drain. It must be handled as Hazardous Chemical Waste .
Compatibility Check (The "Do Not Mix" List)
To prevent uncontrolled reactions in the waste container, ensure the waste stream is free of:
-
Strong Acids (e.g., HCl, H₂SO₄): Prevents hydrolysis of the nitrile group and release of toxic HCN gas.
-
Strong Bases (e.g., NaOH, KOH): Prevents rapid hydrolysis of the ester or nucleophilic attack on the electron-deficient thiophene ring.
-
Reducing Agents: Nitro groups can react vigorously with strong reducers.
Waste Stream Selection
Based on the formula C₈H₆N₂O₄S , select the appropriate stream:
-
If Solid: Segregate into "Hazardous Solid Waste - Organic" .
-
If in Solution: Segregate into "Non-Halogenated Organic Solvents" (assuming the solvent itself is non-halogenated, e.g., Acetone, Methanol).
Part 3: Step-by-Step Disposal Protocol
Phase A: Preparation & PPE
Objective: Protect the operator from dermal absorption and inhalation.[2][3][4][5]
-
Engineering Controls: Perform all transfers inside a certified chemical fume hood.
-
PPE:
-
Gloves: Double-glove with Nitrile (0.11 mm minimum) or Silver Shield/4H (for spill cleanup).
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body: Flame-resistant lab coat and closed-toe shoes.
-
Phase B: Packaging & Labeling
Scenario 1: Disposing of Pure Solid
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Carefully transfer the solid using a disposable spatula. Avoid dust generation.[1][2][3][6][7][8]
-
Wipe Down: Wipe the exterior of the container and the spatula with an acetone-dampened tissue. Place the tissue and spatula into the same solid waste container.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Ethyl 5-cyano-4-nitrothiophene-2-carboxylate" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[6]
-
Scenario 2: Disposing of Solutions (Reaction Mixtures)
-
Solvent Verification: Ensure the solvent is compatible (e.g., Acetone, Ethyl Acetate).
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Rinsing: Triple rinse the original flask with a minimal amount of acetone and add the rinsate to the waste carboy.
-
Cap: Close the carboy immediately to prevent volatile emissions.
Phase C: Final Destruction (Off-Site)
The only acceptable final destruction method for this compound is High-Temperature Incineration .
-
Mechanism: The facility will incinerate the waste at >1000°C.
-
Scrubbing: The sulfur content (thiophene) requires the incinerator to have a wet scrubber system to capture Sulfur Dioxide (SO₂) emissions.
-
Nitrogen Control: The Nitro and Cyano groups will generate NOₓ, which must also be scrubbed.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for safe disposal, ensuring compliance with RCRA and safety standards.
Figure 1: Decision matrix for the segregation and disposal of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate.
Part 5: Emergency Contingencies
In the event of a spill or exposure during the disposal process, follow these immediate actions:
| Event | Immediate Action |
| Spill (Solid) | Do not sweep violently (dust risk). Cover with wet paper towels to dampen, then scoop into a bag. Treat cleanup materials as hazardous waste. |
| Spill (Liquid) | Absorb with vermiculite or spill pads. Do not use paper towels alone if the solvent is flammable. Place in a sealed bag. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. The nitro group aids skin absorption; speed is critical. |
| Eye Contact | Flush with water for 15 minutes using an eyewash station. Seek medical attention immediately. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
PubChem. (2024). Compound Summary: Nitrothiophene Derivatives (General Hazard Profile). National Library of Medicine.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
